[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-2-1-5-11(12)9-13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHKECPFIBDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306296 | |
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-58-8 | |
| Record name | 2-(1-Pyrrolidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 175205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091271588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91271-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable bifunctional building block in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol via reductive amination, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a thorough characterization framework is presented, outlining the expected spectroscopic and physical data necessary for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this and structurally related compounds.
Introduction and Strategic Importance
This compound, featuring a primary alcohol and a tertiary amine on an aromatic scaffold, represents a versatile intermediate in organic synthesis. The spatial arrangement of the hydroxyl and pyrrolidinomethyl groups makes it a precursor for developing novel ligands, catalysts, and pharmacologically active agents. The pyrrolidine moiety is a common motif in many FDA-approved drugs, valued for its ability to improve solubility, modulate basicity, and engage in specific receptor interactions.[1] This guide provides a detailed, field-proven approach to its synthesis and rigorous characterization.
Synthetic Strategy and Protocol
Retrosynthetic Analysis and Route Selection
The most direct and efficient synthetic route to this compound is through the reductive amination of a suitable carbonyl precursor. This strategy involves the condensation of an aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.
The chosen pathway involves the reaction between 2-formylbenzoic acid and pyrrolidine, followed by a dual reduction of the intermediate iminium ion and the carboxylic acid. This one-pot approach is advantageous as it streamlines the process and avoids the isolation of potentially unstable intermediates.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Formylbenzoic acid
-
Pyrrolidine
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with Triethylamine)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-formylbenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) to the flask and stir until the starting material is fully dissolved.
-
Amine Addition: To the stirred solution, add pyrrolidine (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to facilitate the formation of the iminium intermediate.
-
Preparation of Reducing Agent: In a separate flame-dried flask under nitrogen, prepare a suspension of Lithium aluminum hydride (LAH) (3.0-4.0 eq) in anhydrous THF. Using an excess of LAH is crucial as it will react with the acidic proton of the carboxylic acid and any water present.[2][3]
-
Reduction: Carefully add the THF solution from step 3 to the LAH suspension via a cannula. The addition should be done slowly, especially at the beginning, to control the initial exothermic reaction.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). A granular precipitate should form, which can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes). The product is polar and may require multiple extractions to ensure a good yield.[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the acidic silica gel), is typically effective.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil or low-melting solid.
Mechanistic Rationale and Scientific Insights
The choice of Lithium aluminum hydride (LAH) as the reducing agent is deliberate. While milder reagents like sodium borohydride are effective for reducing aldehydes, they are not potent enough to reduce a carboxylic acid.[3] LAH efficiently reduces both the in-situ formed iminium ion and the carboxylic acid to the corresponding amine and primary alcohol, respectively. The use of anhydrous conditions is critical, as LAH reacts violently with water.[3]
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Molecular Structure
Caption: Structure of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [4] |
| Molecular Weight | 191.27 g/mol | [4] |
| Exact Mass | 191.13100 g/mol | [4] |
| Appearance | Expected to be a pale yellow oil or solid | Inferred |
| Boiling Point | 301.8°C at 760 mmHg (Predicted) | [4] |
| LogP | 1.71 (Predicted) | [4] |
Spectroscopic Data
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR spectra (referenced to a common solvent like CDCl₃) are detailed below.
| ¹H NMR Data (Predicted) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 4H | Ar-H |
| 4.70 | s | 2H | Ar-CH₂ -OH |
| 3.75 | s | 2H | Ar-CH₂ -N |
| 2.50 - 2.65 | m | 4H | N-(CH₂ )- |
| 1.75 - 1.90 | m | 4H | -(CH₂ )-CH₂-N |
| ~2.0-3.0 (broad) | s | 1H | -OH |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | Ar-C (quaternary) |
| 136.0 | Ar-C (quaternary) |
| 128.0 - 130.0 | Ar-C H (multiple) |
| 64.5 | Ar-C H₂-OH |
| 62.0 | Ar-C H₂-N |
| 54.0 | N-(C H₂)- |
| 23.5 | -(C H₂)-CH₂-N |
3.3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR Data (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 (broad) | O-H stretch (alcohol) |
| 3060 - 3010 | Aromatic C-H stretch |
| 2970 - 2850 | Aliphatic C-H stretch (pyrrolidine) |
| 1600, 1490, 1450 | Aromatic C=C bending |
| 1150 - 1050 | C-N stretch (tertiary amine) |
| 1050 - 1000 | C-O stretch (primary alcohol) |
3.3.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected [M+H]⁺: m/z = 192.14
-
Key Fragmentation Pattern: A prominent fragment is expected from the benzylic cleavage to lose the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH), leading to a stable benzylic cation. Another likely fragmentation would be the loss of a pyrrolidine ring fragment. The base peak is often observed at m/z 84, corresponding to the N-methylenepyrrolidinium cation.
Conclusion
This guide outlines a reliable and efficient method for the synthesis of this compound via a one-pot reductive amination strategy. The detailed experimental protocol, coupled with a comprehensive characterization framework, provides researchers with the necessary tools to produce and validate this versatile chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other substituted benzylamine derivatives, underscoring the fundamental importance of these methods in modern organic and medicinal chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a molecule incorporating a pyrrolidine ring attached to a benzyl alcohol scaffold, represents a compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety is a ubiquitous structural motif in a vast array of biologically active compounds, valued for its ability to impart favorable physicochemical properties and engage in specific molecular interactions with biological targets.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed protocols for its synthesis and analytical characterization. Furthermore, it delves into the potential biological activities and structure-activity relationships (SAR), offering a solid foundation for its exploration in drug development programs. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide robust estimations and insights.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of novel therapeutics. Its prevalence in numerous natural products and FDA-approved drugs underscores its importance. The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective binding to protein targets.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned through substitution to optimize pharmacokinetic and pharmacodynamic properties.
The subject of this guide, this compound, combines this privileged scaffold with a benzyl alcohol moiety. The ortho-substitution pattern on the phenyl ring introduces specific steric and electronic features that can influence its biological activity and metabolic stability. This guide aims to be a critical resource for researchers investigating this compound and its analogues.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 91271-58-8 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Appearance | Predicted: Solid | N/A |
| Melting Point | Not available. The hydrochloride salt of the related α-phenyl pyrrolidine-2 methanol (threo isomer) melts at 176°C. | N/A |
| Boiling Point | 301.8 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.112 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water (Predicted).[2] Experimental data for related compounds suggests solubility in organic solvents like methanol, ethanol, and acetone. | N/A |
| pKa | Not available. The basic nitrogen of the pyrrolidine ring is expected to have a pKa in the range of 9-11. | N/A |
| LogP | 1.71260 (Predicted) | [2] |
| Flash Point | 139.9 °C (Predicted) | [2] |
Synthesis and Purification
While a specific, detailed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A common approach involves the reductive amination of a suitable aldehyde with pyrrolidine, followed by the reduction of a carbonyl group.
Proposed Synthetic Pathway
A logical synthetic approach would start from 2-carboxybenzaldehyde.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Pyrrolidine-1-carbonyl)benzaldehyde
-
Rationale: This step involves the conversion of the carboxylic acid to an amide. The use of thionyl chloride (SOCl₂) first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with pyrrolidine to form the amide. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a solution of 2-carboxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidine-1-carbonyl)benzaldehyde.
-
Step 2: Synthesis of this compound
-
Rationale: This is a reduction step where a strong reducing agent, lithium aluminum hydride (LiAlH₄), is used to simultaneously reduce both the aldehyde and the amide functionalities to a primary alcohol and a tertiary amine, respectively.
-
Procedure:
-
To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-(pyrrolidine-1-carbonyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.
-
Benzylic Methylene Protons (-CH₂-N): A singlet around δ 3.6-3.8 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet around δ 4.6-4.8 ppm.
-
Pyrrolidine Protons: Multiplets in the range of δ 1.7-1.9 ppm and δ 2.5-2.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Benzylic Methylene Carbon (-CH₂-N): A signal around δ 60-65 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 63-67 ppm.
-
Pyrrolidine Carbons: Signals in the range of δ 23-25 ppm and δ 53-55 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 191 would be expected. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z 174, and cleavage of the C-N bond to generate the stable benzyl cation (m/z 91) and a pyrrolidinomethyl radical.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Characteristic IR Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.
-
C-N Stretch: A band in the region of 1020-1250 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid would be suitable for assessing the purity of this compound.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of this compound has not been extensively reported. However, the structural motifs present in the molecule suggest potential for a range of pharmacological activities.
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable building block for neuropharmacological agents. The ortho-substitution on the phenyl ring can influence selectivity for specific CNS targets.
Anticancer and Antimicrobial Potential
Numerous pyrrolidine derivatives have demonstrated significant anticancer and antimicrobial activities. The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for pathogen or cancer cell survival. The specific substitution pattern on the phenyl ring of this compound could be explored to optimize these activities.
Structure-Activity Relationship (SAR) Insights
Based on literature for related compounds, the following SAR insights can be proposed:
-
Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as substitution or ring-opening, would likely have a significant impact on biological activity.
-
Benzyl Alcohol Moiety: The hydroxyl group can participate in hydrogen bonding with biological targets. Its conversion to an ether or ester could modulate activity and pharmacokinetic properties.
-
Ortho-Substitution: The position of the pyrrolidinylmethyl group on the phenyl ring is critical. Compared to its meta and para isomers, the ortho-substituent will enforce a different conformation of the side chain, which can lead to altered receptor binding and selectivity.
Conclusion
This compound is a compound with considerable potential in the field of drug discovery, primarily due to the presence of the versatile pyrrolidine scaffold. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a framework for its analytical characterization. While experimental data for this specific molecule is sparse, the information compiled herein, based on established chemical principles and data from analogous compounds, offers a valuable starting point for researchers. Future work should focus on the experimental validation of the predicted properties, a thorough investigation of its pharmacological profile, and the exploration of its structure-activity relationships through the synthesis and evaluation of related analogues.
References
- 1. This compound, CasNo.91271-58-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. Hit2Lead | this compound | CAS# 91271-58-8 | MFCD03109885 | BB-4001120 [hit2lead.com]
- 3. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
An In-Depth Technical Guide to [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol (CAS 91271-58-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a molecule of interest within the broader class of pharmacologically relevant pyrrolidine derivatives. While specific research on this compound is limited, this document synthesizes available data on its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential biological significance by examining structurally related compounds.
Core Molecular Characteristics
This compound, with the Chemical Abstracts Service (CAS) number 91271-58-8, possesses a molecular structure that combines a benzyl alcohol moiety with a pyrrolidine ring. This unique arrangement of a primary alcohol and a tertiary amine suggests potential for diverse chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 91271-58-8 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Boiling Point | 301.8 °C at 760 mmHg |
| Density | 1.112 g/cm³ |
| Flash Point | 139.9 °C |
| Synonyms | 2-Pyrrolidinomethyl-benzylalkohol |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be envisioned as the selective monobromination of a benzylic alcohol followed by nucleophilic substitution with pyrrolidine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)benzyl alcohol
This procedure is adapted from established methods for the selective monobromination of 1,2-benzenedimethanol.[2]
-
Materials: 1,2-Benzenedimethanol, 48% Hydrobromic acid, Toluene, Saturated sodium bicarbonate solution, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1,2-benzenedimethanol in toluene in a round-bottom flask.
-
Heat the solution to 70°C.
-
Add 48% hydrobromic acid dropwise to the heated solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl acetate gradient) to obtain 2-(bromomethyl)benzyl alcohol as a white solid.
-
Step 2: Synthesis of this compound
This proposed protocol is based on standard nucleophilic substitution reactions.
-
Materials: 2-(Bromomethyl)benzyl alcohol, Pyrrolidine, a suitable solvent (e.g., acetonitrile or dimethylformamide), a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
Procedure:
-
Dissolve 2-(bromomethyl)benzyl alcohol in the chosen solvent in a round-bottom flask.
-
Add an excess of pyrrolidine and the base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product via column chromatography to yield pure this compound.
-
Potential Biological Significance and Applications
While no specific biological activities have been reported for this compound, the pyrrolidine scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. The structural features of the target molecule suggest several potential areas for investigation.
The Pyrrolidine Moiety in Drug Discovery
The five-membered nitrogen-containing pyrrolidine ring is a common structural motif in a wide range of pharmaceuticals and natural products. Its prevalence is due to its ability to confer favorable physicochemical properties, such as increased water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions.
Structurally Related Compounds and Their Activities
Compounds containing the aminomethylphenylmethanol framework have been investigated for various therapeutic applications. For instance, derivatives of (2-aminomethylphenyl)methanol are known to be building blocks in medicinal chemistry.[3][4][5] The introduction of a pyrrolidine ring, as in the target compound, can modulate the lipophilicity and basicity of the aminomethyl group, potentially influencing its pharmacokinetic and pharmacodynamic profile.
The combination of a benzyl alcohol and a cyclic amine in a single molecule can be found in compounds with diverse biological activities, including but not limited to:
-
Antitumor Agents: The structural similarity to certain classes of topoisomerase inhibitors or tubulin polymerization inhibitors warrants investigation into its potential cytotoxic effects on cancer cell lines.
-
Antimicrobial Agents: The presence of the tertiary amine and the aromatic ring could confer antimicrobial properties.
-
Central Nervous System (CNS) Activity: Many CNS-active drugs feature a tertiary amine linked to an aromatic system, suggesting that this compound could be a candidate for neurological research.
Further research is necessary to elucidate the specific biological activities and potential therapeutic applications of this compound.
Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic peaks for the aromatic protons, the benzylic methylene and alcohol protons, and the pyrrolidine ring protons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the alcohol and C-N stretch of the tertiary amine. |
While specific spectral data for this compound is not publicly available, researchers can predict the expected chemical shifts and fragmentation patterns based on its structure and data from analogous compounds.[6]
Conclusion and Future Directions
This compound is a chemical entity with a structure that suggests potential for interesting biological activity. Although detailed research on this specific molecule is currently lacking, this guide provides a solid foundation for its synthesis, characterization, and exploration of its pharmacological potential. Future research should focus on the development and optimization of a robust synthetic protocol, full spectroscopic characterization, and a comprehensive screening for biological activities, particularly in the areas of oncology, infectious diseases, and neuroscience. Such studies will be crucial in determining the value of this compound as a lead molecule or a versatile intermediate in drug discovery and development.
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. 2-(BROMOMETHYL)BENZYL ALCOHOL, 95% synthesis - chemicalbook [chemicalbook.com]
- 3. (2-(Aminomethyl)phenyl)methanol | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. astorscientific.us [astorscientific.us]
- 5. scbt.com [scbt.com]
- 6. [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol | 91271-60-2 | Benchchem [benchchem.com]
The Definitive Guide to the Structural Elucidation of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Abstract
This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of the novel compound [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. Intended for researchers, scientists, and professionals in the field of drug development, this document moves beyond a mere recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology, underscoring the causal relationships behind experimental choices and the self-validating nature of a multi-technique approach. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. While a definitive crystal structure from X-ray crystallography remains the ultimate confirmation, this guide will demonstrate how a robust and unambiguous structural assignment can be achieved through the synergistic interpretation of spectroscopic data. The protocols and interpretations presented herein are grounded in established principles and supported by authoritative references, ensuring scientific integrity and practical applicability.
Introduction: The Imperative of Unambiguous Structure Determination
In the landscape of modern medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and biological activity. The subject of this guide, this compound (Figure 1), is a compound of interest due to its potential as a scaffold in the design of novel therapeutic agents and ligands. Its structure, comprising a benzyl alcohol moiety ortho-substituted with a pyrrolidin-1-ylmethyl group, presents a unique set of analytical challenges and opportunities.
Accurate structural elucidation is not merely an academic exercise; it is the bedrock of reproducible research and is essential for intellectual property claims and regulatory submissions. This guide will, therefore, treat the structural determination of this compound as a case study in rigorous scientific investigation, employing a logical and synergistic workflow.
Figure 1: Proposed Structure of this compound
A Technical Guide to the Spectroscopic Characterization of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Introduction: Unveiling the Molecular Architecture
[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs—a substituted benzyl alcohol and a pyrrolidine ring—which are prevalent in a wide array of pharmacologically active compounds. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic and functional group composition.
This in-depth guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the forthcoming discussion is grounded in both theoretical principles and field-proven insights, offering a predictive yet robust interpretation of the compound's spectral characteristics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Figure 1. Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, benzylic, pyrrolidinyl, and hydroxyl protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~4.6 | Singlet | 2H | Benzylic methylene protons (-CH₂OH) |
| ~3.6 | Singlet | 2H | Benzylic methylene protons (-CH₂-N) |
| ~2.5 | Multiplet | 4H | Pyrrolidine methylene protons (α to N) |
| ~1.8 | Multiplet | 4H | Pyrrolidine methylene protons (β to N) |
| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
Interpretation and Experimental Considerations:
-
Aromatic Protons (7.2-7.4 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the downfield region due to the deshielding effect of the aromatic ring current. Their precise chemical shifts and coupling patterns will depend on the electronic effects of the two ortho substituents.
-
Benzylic Methylene Protons (-CH₂OH, ~4.6 ppm): These protons are adjacent to both the aromatic ring and the hydroxyl group, leading to a downfield shift. The signal is predicted to be a singlet as there are no adjacent protons to couple with.
-
Benzylic Methylene Protons (-CH₂-N, ~3.6 ppm): These protons are attached to a carbon adjacent to the aromatic ring and the nitrogen of the pyrrolidine ring. The electronegative nitrogen atom causes a downfield shift. This signal is also expected to be a singlet.
-
Pyrrolidine Protons (~2.5 and ~1.8 ppm): The eight protons of the pyrrolidine ring are diastereotopic and will likely appear as two distinct multiplets. The protons alpha to the nitrogen atom (~2.5 ppm) are more deshielded than the beta protons (~1.8 ppm).
-
Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O, causing the signal to disappear. This exchange experiment is a definitive way to identify the -OH peak.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Figure 2. Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary aromatic carbon (C-CH₂OH) |
| ~138 | Quaternary aromatic carbon (C-CH₂N) |
| ~127-130 | Aromatic carbons (CH) |
| ~65 | Benzylic carbon (-CH₂OH) |
| ~58 | Benzylic carbon (-CH₂-N) |
| ~54 | Pyrrolidine carbons (α to N) |
| ~24 | Pyrrolidine carbons (β to N) |
Interpretation and Experimental Considerations:
-
Aromatic Carbons (127-140 ppm): The six carbons of the benzene ring will resonate in the downfield region. The two quaternary carbons attached to the substituents will have distinct chemical shifts from the four protonated aromatic carbons.
-
Benzylic Carbons (~65 and ~58 ppm): The benzylic carbon attached to the hydroxyl group is expected at around 65 ppm, while the one attached to the nitrogen will be slightly upfield at approximately 58 ppm.
-
Pyrrolidine Carbons (~54 and ~24 ppm): The carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons alpha to the nitrogen (~54 ppm) are deshielded compared to the beta carbons (~24 ppm).
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the NMR spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
DEPT Acquisition (Optional but Recommended): Acquire DEPT-90 and DEPT-135 spectra to aid in peak assignment.
-
Data Processing: Process the FID as described for ¹H NMR.
Figure 3. Workflow for ¹³C NMR and DEPT data acquisition.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a characteristic "fingerprint" of the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C stretch |
| 1260-1000 | Strong | C-O stretch (alcohol) |
| 1250-1020 | Medium | C-N stretch |
Interpretation and Experimental Considerations:
-
O-H Stretch (3600-3200 cm⁻¹): The hydroxyl group will give rise to a broad and prominent absorption band in this region due to hydrogen bonding.
-
C-H Stretches (3100-2850 cm⁻¹): The aromatic C-H stretches appear at slightly higher wavenumbers than the aliphatic C-H stretches of the pyrrolidine and methylene groups.
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in a series of sharp bands in this region.
-
C-O Stretch (1260-1000 cm⁻¹): A strong absorption band corresponding to the stretching vibration of the carbon-oxygen single bond in the primary alcohol is expected.
-
C-N Stretch (1250-1020 cm⁻¹): The stretching vibration of the carbon-nitrogen bond of the pyrrolidine ring will result in a medium intensity band.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique.
Predicted Mass Spectrum Data (ESI+)
| m/z | Assignment |
| 192.14 | [M+H]⁺ (Protonated molecule) |
| 174.13 | [M+H - H₂O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidinylmethyl cation) |
Interpretation and Fragmentation Pathways:
-
[M+H]⁺ (m/z 192.14): In ESI, the molecule is readily protonated, typically at the basic nitrogen atom of the pyrrolidine ring, to give the pseudomolecular ion peak.
-
[M+H - H₂O]⁺ (m/z 174.13): The protonated molecule can easily lose a molecule of water from the benzylic alcohol group.
-
Tropylium ion ([C₇H₇]⁺, m/z 91.05): Cleavage of the C-C bond between the aromatic ring and the benzylic carbon bearing the pyrrolidine moiety can lead to the formation of the highly stable tropylium ion.
-
Pyrrolidinylmethyl cation ([C₅H₁₀N]⁺, m/z 84.08): Alpha-cleavage at the benzylic position can result in the formation of the stable pyrrolidinylmethyl cation. This is often a very prominent peak in the mass spectra of such compounds.[1]
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it onto an LC column for separation prior to MS analysis. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
MS/MS Analysis (Optional): To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
Figure 4. Predicted major fragmentation pathways for this compound in ESI-MS.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for an unambiguous determination of the molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating system for chemical characterization. The predicted data and interpretations presented herein serve as a valuable resource for researchers engaged in the synthesis, purification, and application of this and structurally related compounds.
References
Discovery and history of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
An In-Depth Technical Guide to [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its unique stereochemical and physicochemical properties.[1][2] This saturated five-membered nitrogen heterocycle offers a three-dimensional scaffold that allows for precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions.[1] This guide delves into a specific, yet versatile, exemplar of this structural class: this compound. While not a therapeutic agent in itself, this compound serves as a pivotal building block in the synthesis of novel, biologically active molecules. We will explore its synthesis, key characteristics, and the rationale behind its application in drug discovery, providing researchers and drug development professionals with a comprehensive understanding of its utility.
The Strategic Importance of the Pyrrolidinylmethylphenyl Scaffold
The value of this compound as a synthetic intermediate lies in the combination of its constituent parts: the pyrrolidine ring, the benzyl alcohol, and their specific ortho substitution pattern.
-
The Pyrrolidine Moiety: This saturated heterocycle is a common feature in FDA-approved drugs.[3] Its non-planar, puckered conformation allows for the creation of chiral centers, enabling the synthesis of stereospecific molecules that can differentiate between biological targets.[1] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological macromolecules.
-
The Phenylmethanol Group: The benzyl alcohol portion provides a reactive handle for further chemical modifications. The hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophoric fragments.
-
Ortho-Substitution Pattern: The placement of the pyrrolidinylmethyl group ortho to the methanol substituent creates a specific spatial arrangement that can be crucial for locking the conformation of larger molecules, thereby influencing their binding affinity and selectivity for a given target.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and robust reductive amination protocol. This method is widely used in medicinal chemistry for its efficiency and high yields.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 2-formylphenylmethanol and pyrrolidine.
Materials:
-
2-Formylphenylmethanol
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-formylphenylmethanol (1.0 eq) in dichloromethane (DCM).
-
Amine Addition: Add pyrrolidine (1.1 eq) to the solution and stir at room temperature for 1 hour to form the intermediate iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir at room temperature for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is essential for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 91271-58-8 | [4] |
| Molecular Formula | C₁₂H₁₇NO | [4] |
| Molecular Weight | 191.27 g/mol | [4] |
| Boiling Point | 301.8°C at 760 mmHg | [4] |
| Density | 1.112 g/cm³ | [4] |
| Flash Point | 139.9°C | [4] |
| LogP | 1.71260 | [4] |
| PSA (Polar Surface Area) | 23.47 Ų | [4] |
| Refractive Index | 1.585 | [4] |
Applications in Drug Discovery and Development
The true utility of this compound is realized in its role as a scaffold for more complex, biologically active molecules. Its structure is found within patented compounds, highlighting its importance to the pharmaceutical industry.
Case Study: Precursors to Pyrrolidine-2-one Derivatives
Derivatives of pyrrolidin-2-one are being investigated for a range of neurological disorders, including epilepsy.[5][6] The core structure of this compound can be envisioned as a precursor to analogs of these compounds. For instance, oxidation of the methanol to a carboxylic acid, followed by intramolecular amidation, could, in principle, lead to lactam formation, a key step in the synthesis of certain pyrrolidinone-based drugs.
Logical Relationship Diagram
Caption: Potential synthetic route to pyrrolidinone scaffolds.
Use in the Synthesis of Receptor Agonists and Antagonists
The pyrrolidine moiety is a well-established pharmacophore for various receptors in the central nervous system. For example, derivatives of N-substituted pyrrolidinylmethyl compounds have been synthesized and evaluated as selective 5-HT1A receptor agonists.[7] The title compound provides a ready-made scaffold to which various functionalities can be appended to explore structure-activity relationships (SAR) for a variety of biological targets.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the strategic combination of a pyrrolidine ring with a reactive benzyl alcohol moiety make it an attractive starting point for the development of novel therapeutic agents. While it may not have a storied history of discovery, its practical application in the synthesis of complex and potentially life-saving molecules solidifies its importance in the modern drug discovery landscape.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, CasNo.91271-58-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 6. Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comprehensive technical overview of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a versatile scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships (SAR) of its analogs, and discuss its potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical entity in their discovery programs.
Introduction: The Promise of the Phenylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[1] Its non-planar, saturated nature allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets. When coupled with a phenyl ring, as in the case of this compound, the resulting molecule presents a unique combination of rigidity and flexibility, with aromatic, aliphatic, and polar functional groups that can be systematically modified to probe interactions with protein binding sites.
The core structure of this compound features a benzyl alcohol moiety ortho-substituted with a pyrrolidin-1-ylmethyl group. This specific arrangement offers several points for diversification, making it an attractive starting point for the development of compound libraries for high-throughput screening and lead optimization. The strategic placement of the pyrrolidine and methanol groups on the phenyl ring creates a distinct conformational profile that can be exploited for targeted drug design.
Synthesis and Characterization of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be approached via a two-step process starting from 2-bromobenzyl alcohol.
Caption: Proposed synthetic pathway for this compound.
A More Chemically Sound Approach:
A more robust synthetic strategy would involve the protection of the alcohol, followed by amination, and then deprotection. However, a plausible route without protecting groups could proceed as follows:
Caption: Detailed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in toluene, add pyrrolidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).[2]
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-ylmethyl)benzaldehyde.
Step 2: Synthesis of this compound
-
Dissolve 2-(pyrrolidin-1-ylmethyl)benzaldehyde (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain this compound.
Characterization
The final compound and intermediates should be characterized by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the ortho-disubstituted region, a singlet for the benzylic CH₂OH, multiplets for the pyrrolidine protons, and a signal for the methylene bridge. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring. |
| Mass Spec | A molecular ion peak corresponding to the exact mass of C₁₂H₁₇NO.[3] |
| IR | A broad absorption band for the O-H stretch of the alcohol, and C-H and C-N stretching vibrations. |
Known Analogs and Derivatives
The this compound core can be readily modified at several positions to generate a diverse library of analogs.
Caption: Key sites for the derivatization of the core scaffold.
Structure-Activity Relationships (SAR)
While specific SAR studies for this compound are not extensively published, valuable insights can be drawn from studies on structurally related compounds. Research on pyrrolidine-based inhibitors of various enzymes and receptors provides a framework for predicting the impact of structural modifications.
Phenyl Ring Substitutions
Studies on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors have shown that the nature and position of substituents on the phenyl ring are critical for activity.[2]
-
Positional Isomers: The position of the pyrrolidine group on the phenyl ring can significantly impact biological activity. For instance, in some series, para-substitution has been shown to be more potent than meta-substitution.[2]
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., dimethylamino) on the phenyl ring can modulate the electronic properties of the molecule and its interaction with the target.[2] In some phenylpyrrolidinone derivatives, electron-donating groups like methoxy have been found to enhance inhibitory activity against α-glucosidase.[4]
Pyrrolidine Ring Modifications
The pyrrolidine ring itself offers opportunities for optimization.
-
Substitution: The introduction of substituents on the pyrrolidine ring can introduce chirality and provide additional interaction points with a target. For example, 4-methyl substituted pyrrolidines have been shown to be well-tolerated in certain muscarinic M5 antagonists.[5]
-
Ring Size: Altering the size of the heterocyclic amine can impact potency. In some cases, expanding to a piperidine ring or contracting to an azetidine ring can lead to a decrease in activity, suggesting that the five-membered pyrrolidine ring is optimal for binding.[5]
Methanol Group Modifications
The benzylic alcohol provides a handle for further derivatization.
-
Esterification and Etherification: Conversion of the alcohol to an ester or ether can modulate the compound's polarity, lipophilicity, and potential for hydrogen bonding. This can influence pharmacokinetic properties such as cell permeability and metabolic stability.
-
Bioisosteric Replacement: The methanol group could be replaced with other functional groups such as a carboxylic acid, an amide, or a sulfonamide to explore different interactions with the target protein.
The following table summarizes the expected impact of various substitutions based on related compound series:
| Modification Site | Substituent Type | Expected Impact on Activity | Rationale |
| Phenyl Ring | Electron-withdrawing groups (ortho/para) | Potentially increases potency for certain targets. | Can engage in specific electronic or hydrogen bonding interactions.[2] |
| Electron-donating groups (para) | Can enhance activity depending on the target's binding pocket. | May improve hydrophobic interactions or alter the pKa of the pyrrolidine nitrogen.[2][4] | |
| Pyrrolidine Ring | Small alkyl groups | Generally well-tolerated, can improve metabolic stability. | Fills small hydrophobic pockets without causing steric hindrance.[5] |
| Polar groups (e.g., -OH) | May increase or decrease potency depending on the target. | Introduces hydrogen bonding capabilities, which can be favorable or unfavorable. | |
| Methanol Group | Ester or Ether linkage | Modulates physicochemical properties (logP, solubility). | Can act as a prodrug or improve cell permeability. |
Potential Pharmacological Profile and Future Directions
Given the prevalence of the phenylpyrrolidine scaffold in bioactive molecules, derivatives of this compound are likely to exhibit a range of pharmacological activities.
Potential Biological Targets
Based on the activities of similar structures, potential targets for this scaffold include:
-
Kinases: The phenylpyrrolidine motif is found in inhibitors of various kinases, such as TrkA.[4]
-
G-Protein Coupled Receptors (GPCRs): Muscarinic acetylcholine receptors (M5) are a known target for pyrrolidine-containing antagonists.[5]
-
Enzymes: Pyrrolidine derivatives have been developed as inhibitors of enzymes like xanthine oxidase and aldo-keto reductases.
Future Research and Development
-
Library Synthesis and Screening: A focused library of analogs should be synthesized based on the SAR principles outlined above. This library can then be screened against a panel of relevant biological targets to identify initial hits.
-
In Silico Modeling: Molecular docking and dynamics simulations can be employed to predict the binding modes of these compounds to potential targets and to rationalize observed SAR. This can guide the design of more potent and selective analogs.
-
Pharmacokinetic Profiling: Promising compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
Conclusion
This compound represents a valuable and underexplored chemical scaffold for the development of novel therapeutics. Its straightforward synthesis, coupled with multiple avenues for diversification, makes it an attractive starting point for medicinal chemistry campaigns. By leveraging the structure-activity relationship insights from related compound classes, researchers can efficiently navigate the chemical space around this core structure to identify potent and selective modulators of a variety of biological targets. This guide provides a foundational framework to initiate and advance such drug discovery efforts.
References
- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 2. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.91271-58-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
An In-depth Technical Guide to [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol for Researchers and Drug Development Professionals
Introduction
This compound is a key chemical intermediate characterized by its unique structure, which combines a phenylmethanol core with a pyrrolidine substituent. This arrangement makes it a valuable building block in medicinal chemistry and organic synthesis. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to explore three-dimensional pharmacophore space and introduce stereochemistry.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, commercial availability, safe handling protocols, and applications.
Chemical Identity and Physicochemical Properties
Accurate identification is the first step in successful research. This compound is identified by the CAS Number 91271-58-8.[4][5] Its structure and properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Pyrrolidinomethyl-benzylalkohol | [4] |
| CAS Number | 91271-58-8 | [4][5][6] |
| Molecular Formula | C₁₂H₁₇NO | [4][5] |
| Molecular Weight | 191.27 g/mol | [4][5] |
| Appearance | Solid or liquid form is available | [5] |
| Purity | Typically ≥95% | [5] |
| Boiling Point | 301.8°C at 760 mmHg | [4] |
| Density | 1.112 g/cm³ | [4] |
| Flash Point | 139.9°C | [4] |
| LogP | 1.71 | [4] |
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers. These vendors typically offer the compound as a research-grade material, suitable for laboratory-scale synthesis and drug discovery applications. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Table 2: Commercial Suppliers
| Supplier | Product Code(s) | CAS Number | Notes |
| Fisher Scientific | CC44809CB, CC44809DA, etc. | 91271-58-8 | Provides detailed Safety Data Sheet. |
| Hit2Lead (ChemBridge) | BB-4001120 | 91271-58-8 | Offers gram-scale quantities for screening.[5] |
| Fluorochem | F038400 | 91271-58-8 | Lists compound as a building block.[6] |
| LookChem | N/A | 91271-58-8 | Lists various suppliers and properties.[4] |
| BLDpharm | N/A | 73051-88-4* | Sells a constitutional isomer.[7] |
| CymitQuimica | 3D-YCA05188 | N/A | Distributed by Biosynth.[8][9] |
| Sigma-Aldrich | N/A | 91271-58-8 | Provides detailed Safety Data Sheet. |
*Note: BLDpharm lists CAS 73051-88-4, which corresponds to the constitutional isomer (2-(Pyrrolidin-1-yl)phenyl)methanol. Researchers must ensure they are sourcing the correct isomer for their application.
Below is a standardized workflow for the procurement and handling of specialized chemical reagents like this compound.
Caption: A typical workflow for sourcing and safely managing a chemical reagent.
Applications in Research and Drug Discovery
The structural motifs within this compound make it a versatile precursor for more complex molecules, particularly in the development of novel therapeutics.
-
Scaffold for Biologically Active Compounds: The pyrrolidine ring is a cornerstone in medicinal chemistry.[1] Its derivatives are explored for a wide range of therapeutic targets, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1] This specific compound serves as a ready-made building block to incorporate the pyrrolidinomethyl phenyl group into larger molecules.
-
Ligand Synthesis: The nitrogen atom in the pyrrolidine ring and the hydroxyl group of the methanol substituent can act as coordination sites for metal ions. This makes the molecule and its derivatives candidates for the development of chiral ligands used in asymmetric catalysis.
-
M5 Receptor Antagonists: While not this exact molecule, closely related structures based on a pyrrolidine core have been investigated for their potent and selective antagonism of the M5 muscarinic acetylcholine receptor.[10] Such compounds are valuable tool compounds for studying neurological disorders and validating M5 as a drug target.[10] The development of these antagonists often involves coupling a pyrrolidine-containing fragment with other functionalities, a synthetic strategy for which this compound could be a suitable starting material.[10]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. Information is derived from publicly available Safety Data Sheets (SDS).[11]
-
Hazard Identification :
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
May be harmful if swallowed or inhaled.[11]
-
Some suppliers classify it as a combustible liquid.
-
May damage fertility or the unborn child.
-
-
Recommended Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles compliant with OSHA or European Standard EN166.[11]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[11]
-
-
Handling and Storage :
-
Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend storing under an inert gas as the material may be moisture-sensitive.
-
General Protocol for Solution Preparation
The following is a generalized protocol for preparing a stock solution of a solid reagent like this compound.
-
Pre-Experiment Setup :
-
Ensure all work is performed in a certified chemical fume hood.
-
Don the required PPE: safety goggles, lab coat, and compatible chemical-resistant gloves.
-
Select a clean, dry glass vial or flask with a screw cap or septum.
-
Prepare the appropriate solvent (e.g., anhydrous DMSO, DMF, or as dictated by the specific reaction).
-
-
Reagent Weighing :
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing boat.
-
Record the exact mass.
-
Promptly and securely close the main storage container, ensuring it is sealed under inert gas if required.
-
-
Dissolution :
-
Transfer the weighed solid into the selected glass vial or flask.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the target concentration.
-
Seal the vial and mix the contents by vortexing or gentle agitation until the solid is completely dissolved. Mild heating or sonication may be applied if solubility is an issue, provided the compound is thermally stable.
-
-
Storage of Solution :
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions (e.g., at -20°C or as appropriate) and protect from light if the compound is light-sensitive.
-
The relationship between the compound's properties and its application is visualized below.
Caption: How the functional groups of the molecule enable its applications.
Conclusion
This compound is a valuable and commercially accessible chemical building block for advanced applications in drug discovery and organic synthesis. Its utility is derived directly from its constituent pyrrolidine and phenylmethanol moieties. Researchers seeking to procure this compound have several reliable commercial sources. However, due to its hazardous properties, strict adherence to safety and handling protocols outlined in the supplier's Safety Data Sheet is paramount for its safe and effective use in the laboratory.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, CasNo.91271-58-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. Hit2Lead | this compound | CAS# 91271-58-8 | MFCD03109885 | BB-4001120 [hit2lead.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 73051-88-4|(2-(Pyrrolidin-1-yl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 8. [2-(Pyrrolidin-1-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]
- 9. [2-(Pyrrolidin-1-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]
- 10. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, reliable, and step-by-step protocol for the synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a valuable building block in medicinal chemistry. The pyrrolidine moiety is a common scaffold in numerous FDA-approved drugs, and its derivatives are actively investigated for various therapeutic applications, including as potential treatments for Alzheimer's disease.[1] This protocol focuses on the efficient reduction of the commercially available precursor, 2-(pyrrolidin-1-yl)benzaldehyde, using sodium borohydride. The methodology is designed for high yield, operational simplicity, and scalability, making it suitable for both academic research and industrial drug development settings. We will delve into the causality behind the experimental choices to ensure a thorough understanding and successful replication of the synthesis.
Introduction
The synthesis of substituted pyrrolidine derivatives is of significant interest to the pharmaceutical industry.[1] The target molecule, this compound (CAS No. 91271-58-8), incorporates both a pyrrolidine ring and a benzyl alcohol moiety.[2] This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This protocol offers a straightforward and efficient one-step synthesis from a readily available starting material, 2-(pyrrolidin-1-yl)benzaldehyde. The chosen reducing agent, sodium borohydride (NaBH4), is a mild and selective reagent that reduces aldehydes to primary alcohols, making it ideal for this transformation.[3][4]
Reaction Scheme
The synthesis proceeds via the reduction of an aldehyde to a primary alcohol using sodium borohydride, as depicted below:
(Self-generated image, not from a search result)
Figure 1: Reduction of 2-(pyrrolidin-1-yl)benzaldehyde to this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Pyrrolidin-1-yl)benzaldehyde | ≥97% | Commercially Available | Starting material |
| Sodium Borohydride (NaBH4) | ≥98% | Commercially Available | Reducing agent |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent |
| Deionized Water (H2O) | N/A | In-house | For quenching |
| 1M Hydrochloric Acid (HCl) | N/A | In-house | For work-up |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | Drying agent |
| Round-bottom flask (100 mL) | N/A | Standard lab equipment | |
| Magnetic stirrer and stir bar | N/A | Standard lab equipment | |
| Ice bath | N/A | Standard lab equipment | |
| Separatory funnel (250 mL) | N/A | Standard lab equipment | |
| Rotary evaporator | N/A | Standard lab equipment |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(pyrrolidin-1-yl)benzaldehyde (1.0 eq., e.g., 1.75 g, 10 mmol) in anhydrous methanol (20 mL).
-
Stir the solution at room temperature until the aldehyde is completely dissolved.
Rationale: Methanol is an excellent solvent for both the starting aldehyde and the sodium borohydride reagent. It also serves as a proton source for the protonation of the intermediate alkoxide.[5][6]
-
-
Reduction:
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.2 eq., e.g., 0.45 g, 12 mmol) portion-wise over 10-15 minutes. Maintain the temperature below 10 °C during the addition.
Rationale: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent potential side reactions. Adding the NaBH4 in portions also helps to manage the heat generated.[7]
-
-
Reaction Monitoring:
-
After the addition of NaBH4 is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is complete when the starting aldehyde spot is no longer visible.
-
-
Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully add deionized water (10 mL) to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.
Rationale: The addition of water safely decomposes any unreacted NaBH4.[8]
-
-
Work-up and Extraction:
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.
-
Basify the aqueous layer to pH >10 with a suitable base (e.g., 2M NaOH).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers.
Rationale: The product is a basic amine, which will be protonated and soluble in the aqueous layer under acidic conditions. Washing with an organic solvent at this stage removes non-polar impurities. After basifying, the amine is deprotonated and becomes soluble in the organic layer, allowing for its extraction.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary
| Parameter | Value |
| Starting Material | 2-(Pyrrolidin-1-yl)benzaldehyde |
| Molecular Weight | 175.23 g/mol |
| Amount of Starting Material | 1.75 g (10 mmol) |
| Reducing Agent | Sodium Borohydride |
| Amount of Reducing Agent | 0.45 g (12 mmol) |
| Solvent | Anhydrous Methanol |
| Solvent Volume | 20 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | 85-95% |
| Product Molecular Weight | 191.27 g/mol |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch.
Safety Precautions
-
Sodium Borohydride: Is a water-reactive, flammable solid. It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood, away from water and sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[8][9][10]
-
Methanol: Is a flammable and toxic liquid. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid and Sodium Hydroxide: Are corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. enamine.net [enamine.net]
- 2. This compound, CasNo.91271-58-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studylib.net [studylib.net]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. eurofinsus.com [eurofinsus.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. lobachemie.com [lobachemie.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrrolidine-2-yl-methanol Derivatives
Foreword: The Architectural Significance of Chiral Pyrrolidine-2-yl-methanol Derivatives
In the landscape of modern medicinal chemistry and asymmetric catalysis, the chiral pyrrolidine scaffold holds a position of profound importance.[1][2][3] Specifically, derivatives bearing a hydroxymethyl group at the 2-position, such as (S)- and (R)-α,α-diphenyl-2-pyrrolidinemethanol, are not merely versatile building blocks; they are powerful catalysts and crucial intermediates in the synthesis of numerous pharmaceuticals.[4][5] Their rigid, five-membered ring structure, combined with the stereogenic center at C2, provides a well-defined chiral environment essential for inducing high levels of stereoselectivity in a vast array of chemical transformations.[3][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the principles governing the most reliable and field-proven methods for the asymmetric synthesis of these invaluable compounds. We will explore the causality behind experimental choices, offer detailed, self-validating protocols, and ground our discussion in authoritative literature.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure pyrrolidine-2-yl-methanol derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. We will delve into three of the most robust and widely adopted approaches:
-
Organocatalysis: The Proline and Diarylprolinol Silyl Ether Revolution
-
Stoichiometric Chiral Reagents: The Corey-Bakshi-Shibata (CBS) Reduction
-
Chiral Auxiliary-Mediated Synthesis: Precision through Covalent Control
Each of these methodologies offers a unique set of advantages and is built upon fundamental principles of asymmetric induction.
Methodology 1: Organocatalysis with Proline Derivatives
The dawn of modern organocatalysis in the early 2000s, spearheaded by the work of List, Barbas, and MacMillan, re-established L-proline as a powerhouse for asymmetric synthesis.[1][7][8] The true potential of proline-derived catalysts for synthesizing complex chiral molecules was further unlocked with the development of diarylprolinol silyl ethers by Jørgensen and Hayashi.[7][9]
Scientific Principle: Enamine and Iminium Ion Catalysis
Diarylprolinol silyl ethers, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, operate through two primary catalytic cycles: enamine and iminium ion catalysis.[9][10][11]
-
Enamine Catalysis (HOMO-raising): The secondary amine of the catalyst condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, with the bulky diarylprolinol silyl ether moiety effectively shielding one face of the enamine, directing the electrophile to the opposite face and thus controlling the stereochemical outcome.[10][11]
-
Iminium Ion Catalysis (LUMO-lowering): With α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. Again, the catalyst's steric bulk dictates the facial selectivity of the nucleophilic addition.[9][11]
Caption: Dual activation modes of diarylprolinol silyl ether catalysts.
Protocol: Asymmetric α-Hydroxymethylation of an Aldehyde
This protocol describes a general procedure for the synthesis of a chiral β-hydroxy aldehyde, a precursor that can be further elaborated to a pyrrolidine-2-yl-methanol derivative.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
-
Aldehyde substrate
-
Formaldehyde source (e.g., paraformaldehyde)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Water
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (5.0 mL) at room temperature, add the (S)-diarylprolinol catalyst (0.05-0.2 mmol, 5-20 mol%).
-
Add the formaldehyde source (2.0-3.0 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C to 40 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy aldehyde.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Self-Validation and Causality:
-
Catalyst Choice: The bulky 3,5-bis(trifluoromethyl)phenyl groups on the catalyst are crucial for creating a highly effective chiral pocket, leading to excellent enantioselectivity.[12]
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Non-polar aprotic solvents are generally preferred.
-
Temperature: Lowering the temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
| Catalyst | Substrate | Product Type | Yield (%) | ee (%) |
| (S)-Diarylprolinol Silyl Ether | Propanal | β-Hydroxy aldehyde | ~90 | >95 |
| L-Proline | Cyclohexanone | Aldol adduct | ~96 | >99 |
Data are representative and may vary based on specific substrates and conditions.
Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[13][14] It utilizes a chiral oxazaborolidine catalyst, which is typically prepared from a proline-derived amino alcohol, such as (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.[15][16]
Scientific Principle: Chiral Lewis Acid Catalyzed Hydride Transfer
The mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[16][17] In this complex, the Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate. This coordination occurs preferentially from the less sterically hindered face of the ketone. The borane is activated by coordination to the Lewis basic nitrogen atom of the catalyst. This brings the hydride source in close proximity for an intramolecular, stereoselective hydride transfer to the carbonyl carbon, yielding the chiral alcohol.[14][17]
Caption: Experimental workflow for the CBS Reduction.
Protocol: Enantioselective Reduction of N-Boc-2-acetylpyrrolidine
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
N-Boc-2-acetylpyrrolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-2-acetylpyrrolidine (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -20 °C to 0 °C.
-
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).
-
Stir for 10-15 minutes, then add the borane-dimethyl sulfide complex (1.0-1.2 mmol) dropwise over 20-30 minutes, maintaining the temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once complete, quench the reaction by the slow, dropwise addition of methanol (2-3 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the chiral N-Boc-pyrrolidine-2-yl-methanol derivative.
Self-Validation and Causality:
-
Catalyst Loading: Typically, 5-10 mol% of the CBS catalyst is sufficient to achieve high enantioselectivity and good reaction rates.[16]
-
Borane Source: BH₃·SMe₂ is often preferred over BH₃·THF for its stability and higher concentration.
-
Temperature Control: Maintaining a low temperature is critical for maximizing enantioselectivity.[14]
-
Quenching: The slow addition of methanol is essential to safely quench the excess borane.
| Substrate | Catalyst | Yield (%) | ee (%) |
| Acetophenone | (S)-Methyl-CBS | >95 | >97 |
| 2-Chloroacetophenone | (R)-Methyl-CBS | ~90 | 96 |
Data are representative and demonstrate the reliability of the CBS reduction.[13][15]
Methodology 3: Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary involves covalently attaching a chiral molecule to the substrate to direct the stereochemical course of a subsequent reaction.[6][18] The auxiliary is then cleaved to reveal the enantiomerically enriched product. Evans oxazolidinones and Oppolzer's camphorsultam are among the most effective auxiliaries.[18]
Scientific Principle: Diastereoselective 1,3-Dipolar Cycloaddition
This approach is particularly powerful for constructing the pyrrolidine ring itself with high stereocontrol. For instance, an achiral dipolarophile (e.g., an acrylate) can be attached to a chiral auxiliary. The auxiliary's rigid, chiral structure sterically blocks one face of the dipolarophile. When this adduct reacts with a 1,3-dipole (e.g., an azomethine ylide), the cycloaddition occurs preferentially on the unhindered face, leading to a single diastereomer of the cycloadduct.[18] Subsequent removal of the auxiliary yields the enantiopure pyrrolidine derivative.
Caption: Logic flow for chiral auxiliary-directed synthesis.
Protocol: Asymmetric Synthesis via Oppolzer's Sultam Auxiliary
This protocol is adapted from the synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib.[18]
Materials:
-
(+)-Oppolzer's camphorsultam
-
Acryloyl chloride
-
Azomethine ylide precursor
-
Lewis acid catalyst (e.g., TFA)
-
Solvent (e.g., EtOAc/THF)
-
Lithium hydroxide (for cleavage)
Procedure:
-
Auxiliary Attachment: React (+)-Oppolzer's camphorsultam with acryloyl chloride in the presence of a base to form the chiral N-acryloylsultam.
-
Cycloaddition: Dissolve the chiral N-acryloylsultam (1.0 mmol) and the azomethine ylide precursor (1.1 mmol) in the chosen solvent system (e.g., 1:1 EtOAc/THF).
-
Cool the mixture to 0 °C and add the catalyst (e.g., trifluoroacetic acid, TFA).
-
Stir the reaction for 5-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product to isolate the desired pyrrolidine diastereomer.
-
Auxiliary Cleavage: Treat the purified cycloadduct with aqueous lithium hydroxide to hydrolyze the amide bond, cleaving the auxiliary and yielding the enantiomerically pure pyrrolidine carboxylic acid. The chiral auxiliary can often be recovered and reused.[18]
-
The resulting acid can be reduced to the corresponding pyrrolidine-2-yl-methanol derivative using standard reducing agents (e.g., LiAlH₄, BH₃·THF).
Self-Validation and Causality:
-
Auxiliary Choice: Oppolzer's camphorsultam provides a rigid C₂-symmetric environment that effectively shields one face of the attached alkene, leading to high diastereoselectivity.[18]
-
Reaction Temperature: As with other asymmetric reactions, lower temperatures (0 °C) generally improve the diastereomeric ratio.[18]
-
Cleavage Conditions: Mild cleavage conditions (e.g., LiOH) are crucial to avoid racemization of the product and to allow for the recovery of the valuable chiral auxiliary.
| Auxiliary | Reaction Type | Diastereomeric Ratio |
| Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | >98:2 |
| Evans Oxazolidinone | Aldol Addition | >99:1 |
Data are representative of the high levels of stereocontrol achievable with chiral auxiliaries.[18]
Conclusion and Future Outlook
The asymmetric synthesis of chiral pyrrolidine-2-yl-methanol derivatives is a mature field offering a diverse toolkit for the modern synthetic chemist. Organocatalysis with proline derivatives, particularly diarylprolinol silyl ethers, represents a highly efficient and atom-economical approach. The CBS reduction remains a benchmark for the predictable and highly enantioselective reduction of ketones. Chiral auxiliary-mediated methods, while less atom-economical, provide an exceptional level of stereocontrol, which is often required in the synthesis of complex pharmaceutical targets.
As the demand for enantiomerically pure compounds continues to grow, the development of even more efficient, sustainable, and scalable methods will remain a key focus of research. This includes the exploration of biocatalytic routes and novel metal-catalyzed transformations that offer new pathways to these indispensable chiral building blocks.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
- 6. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. CBS Catalysts [sigmaaldrich.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Bidentate Ligand
[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol is a chiral amino alcohol that possesses the key structural features of a promising bidentate N,O-ligand for transition metal catalysis. Its architecture, comprising a pyrrolidine nitrogen and a hydroxyl group tethered to a phenyl backbone, offers a stereochemically defined environment for metal coordination. While this specific ligand is not yet widely documented in catalytic applications, its structural similarity to a class of highly successful ligands suggests significant potential in asymmetric synthesis. This guide provides a prospective look into its synthesis, potential applications, and detailed protocols based on analogous systems, offering a roadmap for researchers interested in exploring its catalytic capabilities.
The pyrrolidine motif is a cornerstone in asymmetric catalysis, renowned for its ability to induce high stereoselectivity in a variety of transformations.[1][2][3] The combination of a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a range of transition metals, which is a critical factor for catalytic efficiency.[4] This document serves as a foundational resource for harnessing the potential of this compound in developing novel catalytic methodologies.
Synthesis and Characterization
The synthesis of this compound can be envisioned through established synthetic routes for similar amino alcohols. A plausible approach involves the reductive amination of 2-formylbenzyl alcohol with pyrrolidine, followed by purification.
Synthetic Workflow Diagram:
A plausible synthetic workflow for the target ligand.
Protocol for Synthesis:
-
Reaction Setup: To a solution of 2-formylbenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 eq).
-
Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expected Characterization Data:
-
¹H NMR: Resonances corresponding to the aromatic protons, the benzylic CH₂OH protons, the methylene protons of the pyrrolidine ring, and the CH₂ group connecting the pyrrolidine to the phenyl ring.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass of C₁₂H₁₇NO (m/z = 191.27).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching vibrations.
Prospective Catalytic Applications
The bidentate N,O-ligation motif of this compound makes it a prime candidate for several classes of asymmetric catalytic reactions. The following sections outline potential applications and general protocols based on well-established catalytic systems employing similar amino alcohol ligands.
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines
Chiral amino alcohols are highly effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones and imines to produce chiral secondary alcohols and amines, respectively.[1][2][5] The in situ generated ruthenium-ligand complex acts as the active catalyst.
General Catalytic Cycle for Asymmetric Transfer Hydrogenation:
A generalized catalytic cycle for ATH.
Screening Protocol for ATH of Acetophenone:
-
Catalyst Pre-formation: In a glovebox, to a solution of [Ru(p-cymene)Cl₂]₂ (0.5 mol%) in anhydrous isopropanol, add this compound (2.2 mol%). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Initiation: To the catalyst solution, add acetophenone (1.0 mmol) and a base such as potassium tert-butoxide (5 mol%).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the conversion by gas chromatography (GC) or TLC.
-
Workup and Analysis: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC.
Asymmetric Carbon-Carbon Bond Forming Reactions
N,O-ligands are also instrumental in orchestrating enantioselective carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction.[3] The ligand-metal complex can act as a chiral Lewis acid to activate the electrophile and control the stereochemical outcome.
General Protocol for an Asymmetric Henry Reaction:
-
Catalyst Formation: In a dry flask under an inert atmosphere, dissolve a metal salt (e.g., Cu(OAc)₂·H₂O, 5 mol%) and this compound (6 mol%) in a suitable solvent like ethanol. Stir for 1 hour at room temperature.
-
Reaction Mixture: Cool the catalyst solution to the desired temperature (e.g., 0 °C) and add the aldehyde substrate (1.0 mmol).
-
Nucleophile Addition: Add the nitroalkane (2.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring and Workup: Stir the reaction at the specified temperature until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Analysis: Purify the product by column chromatography. Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC, respectively.
Performance of Structurally Related Ligands (Analogous Systems)
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the performance of structurally similar amino alcohol ligands in selected catalytic reactions.
| Ligand | Reaction Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| (1S,2R)-1-Amino-2-indanol | ATH of N-phosphinyl ketimine | N-(1-phenylethylidene)diphenylphosphinamide | [RuCl₂(p-cymene)]₂ | 95 | 82 | [1] |
| (S)-N-Methyl-α,α-diphenylprolinol | ATH of Ketone | Acetophenone | [RuCl₂(p-cymene)]₂ / KOH | >99 | 97 | [2] |
| Brucine-derived amino alcohol | Henry Reaction | Benzaldehyde | Cu(I) / Ligand | 95 | 94 | [3] |
This data suggests that N,O-ligands with a chiral backbone can achieve high yields and excellent enantioselectivities in various asymmetric transformations.
Conclusion and Future Outlook
This compound represents an underexplored yet promising candidate as a chiral ligand in asymmetric catalysis. Its straightforward synthesis and structural analogy to well-established ligands make it an attractive target for investigation. The protocols and prospective applications outlined in this guide provide a solid foundation for researchers to unlock its catalytic potential. Future work should focus on the systematic screening of this ligand in a variety of metal-catalyzed reactions, detailed mechanistic studies to understand the mode of stereoinduction, and its potential immobilization on solid supports for recyclable catalysis. The exploration of this ligand could lead to the development of novel, efficient, and highly selective catalytic systems for the synthesis of valuable chiral molecules.
References
The Versatile Scaffold of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol: A Gateway to Novel Therapeutics in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential example of such a scaffold, found in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a favorite among medicinal chemists. This guide focuses on a specific and highly versatile derivative of this scaffold: [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol .
This molecule, with its unique arrangement of a pyrrolidine ring, a phenyl group, and a methanol moiety, presents a trifecta of functional groups that can be strategically manipulated to develop potent and selective therapeutic agents. While direct biological activity data for the parent compound is not extensively published in peer-reviewed literature, its structural motifs are present in compounds targeting a range of diseases, most notably inflammatory conditions through the inhibition of key signaling kinases.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and evaluation of compounds derived from the this compound scaffold. We will delve into its potential application in the context of inhibiting MAPK-activated protein kinase 2 (MK2), a critical node in the inflammatory signaling cascade.
The Scientific Foundation: Targeting the p38/MK2 Inflammatory Pathway
Chronic inflammation is a hallmark of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. A key signaling pathway that drives the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is the p38 MAPK/MK2 pathway.
The inhibition of MK2 is a compelling therapeutic strategy for inflammatory diseases. Downstream of p38 MAPK, MK2 is the direct kinase responsible for phosphorylating and activating substrates that lead to the stabilization and translation of TNF-α mRNA. By targeting MK2, it is possible to selectively block the production of this key inflammatory mediator, potentially with fewer side effects than broader-acting anti-inflammatory agents. The this compound scaffold provides an excellent starting point for the design of novel MK2 inhibitors.
Figure 1: The p38/MK2 signaling pathway and the point of intervention for inhibitors.
Synthetic Protocol: Accessing the this compound Scaffold
The synthesis of this compound can be efficiently achieved through a reductive amination reaction between 2-formylphenylmethanol (also known as 2-hydroxymethylbenzaldehyde) and pyrrolidine. This two-step, one-pot procedure is a robust and scalable method for accessing the core scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
2-Formylphenylmethanol
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylphenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Addition: To the stirred solution, add pyrrolidine (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence. Stir the reaction at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Figure 2: Workflow for the synthesis of this compound.
Application in Lead Optimization: Structure-Activity Relationship (SAR) Studies
The this compound scaffold offers multiple points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
| Modification Site | Rationale for Modification | Potential Impact on Activity |
| Pyrrolidine Ring | Introduction of substituents (e.g., fluoro, hydroxyl, methyl) can alter the pKa, lipophilicity, and conformational preference of the ring, influencing interactions with the target protein. | May improve binding affinity and selectivity. |
| Phenyl Ring | Substitution with electron-withdrawing or electron-donating groups can modulate the electronic properties and provide additional interaction points with the protein. | Can enhance potency and tailor pharmacokinetic properties. |
| Methanol Group | Can be converted to other functional groups (e.g., ethers, esters, amines) to explore different hydrogen bonding or hydrophobic interactions within the active site. | May lead to improved potency and metabolic stability. |
| Benzylic Position | Introduction of stereochemistry can lead to enantiomers with different biological activities, providing insights into the three-dimensional requirements of the binding pocket. | Can result in a more potent and selective enantiomer. |
Protocols for Biological Evaluation: Assessing MK2 Inhibitory Activity
Protocol 2: In Vitro MK2 Kinase Inhibition Assay (HTRF®)
This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the MK2 enzyme using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.
Materials:
-
Recombinant human MK2 enzyme
-
Biotinylated substrate peptide (e.g., biotin-HSP27)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add a solution of MK2 enzyme and biotinylated substrate peptide in assay buffer to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Kₘ value for MK2.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF® detection reagents. Incubate at room temperature for 60 minutes to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 3: Cell-Based TNF-α Inhibition Assay
This protocol evaluates the ability of test compounds to inhibit the production of TNF-α in a cellular context, providing a measure of their functional activity.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Compound Treatment: Remove the PMA-containing medium and replace it with fresh medium containing serial dilutions of the test compounds. Pre-incubate the cells for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of TNF-α inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of anti-inflammatory drug discovery. Its synthetic accessibility and the potential for multi-point diversification make it an attractive platform for generating compound libraries for high-throughput screening and lead optimization. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile chemical entity. Future work should focus on elucidating the specific structure-activity relationships for MK2 inhibition, optimizing the pharmacokinetic profiles of lead compounds, and evaluating their efficacy in in vivo models of inflammatory disease.
References
Application Notes & Protocols: [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
The pyrrolidine motif is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds due to its unique structural and physicochemical properties.[1][2] [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a readily accessible bifunctional molecule, serves as a critical building block for introducing this valuable moiety into complex pharmaceutical targets. Its structure combines a nucleophilic tertiary amine and a versatile primary alcohol on a rigid benzene ring, allowing for sequential and directed chemical modifications. This guide provides an in-depth analysis of its properties, a detailed protocol for its application in the synthesis of the potent antihistamine Azelastine, and insights into the chemical rationale behind the synthetic strategy.
Introduction to the Building Block
This compound (CAS No. 91271-58-8) is a chiral, solid organic compound that has gained prominence as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] The molecule's utility stems from its two distinct reactive centers: the pyrrolidine nitrogen, which can act as a base or nucleophile, and the benzylic alcohol, which can be readily converted into a variety of functional groups, such as halides or ethers, or oxidized to an aldehyde or carboxylic acid.
The strategic placement of the pyrrolidine and methanol groups in an ortho configuration on the phenyl ring creates a specific spatial arrangement that is often crucial for achieving high affinity and selectivity in drug-receptor interactions. This structural feature is particularly exploited in the synthesis of compounds targeting the central nervous system and histamine receptors.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91271-58-8 | [3][5] |
| Molecular Formula | C₁₂H₁₇NO | [3][5] |
| Molecular Weight | 191.27 g/mol | [5] |
| Boiling Point | 301.8°C at 760 mmHg | [5] |
| Density | 1.112 g/cm³ | [5] |
| LogP | 1.52 - 1.71 | [3][5] |
| Appearance | Solid / Powder | [3][6] |
| Purity | Typically >95% | [3] |
Strategic Importance in Pharmaceutical Synthesis
The design of a synthetic route often hinges on the selection of building blocks that can efficiently introduce key structural motifs. This compound is a prime example of such a strategic component. Its utility can be visualized as a three-part system: the stable phenyl scaffold, the reactive hydroxymethyl "handle," and the bioactive pyrrolidine moiety.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hit2Lead | this compound | CAS# 91271-58-8 | MFCD03109885 | BB-4001120 [hit2lead.com]
- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 6. [4-(pyrrolidin-1-ylmethyl)phenyl]methanol, CasNo.91271-60-2 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
Application Notes & Protocols for the Quantitative Analysis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a versatile chemical intermediate. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines two robust and validated analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced sensitivity and specificity. The protocols herein are designed to be self-validating systems, with a focus on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction to this compound
This compound (CAS No. 91271-58-8) is a chemical compound with the molecular formula C₁₂H₁₇NO.[1] Its structure, featuring a pyrrolidine ring, a phenyl group, and a methanol substituent, makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and for quality control of the final products.[2] This guide provides the foundational analytical methods to achieve precise and reliable quantification.
Chemical Properties:
-
Molecular Formula: C₁₂H₁₇NO[1]
-
Molecular Weight: 191.27 g/mol [3]
-
Appearance: Typically an oil or low-melting solid.
-
Boiling Point: 301.8°C at 760 mmHg[1]
-
LogP: 1.71260[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a cornerstone for the quantification of non-volatile and thermally stable compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity for good retention and separation on a C18 stationary phase.
Principle and Rationale
Reversed-phase chromatography separates analytes based on their hydrophobic interactions with the stationary phase. A polar mobile phase is used, and by adjusting its composition (e.g., the ratio of organic solvent to aqueous buffer), the retention of the analyte can be finely controlled. The phenyl group in this compound provides a chromophore that allows for sensitive detection by UV absorbance, typically around 254 nm.
Experimental Protocol
2.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.0). A gradient elution may be optimal for separating impurities. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
2.2.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[4]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
2.2.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC-UV method, based on established guidelines and methods for similar compounds.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
HPLC Workflow Diagram
Caption: A generalized workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and specificity, or for the analysis of volatile impurities, GC-MS is the method of choice. The thermal stability and volatility of this compound make it amenable to GC analysis.
Principle and Rationale
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both quantitative data and structural information, enhancing the certainty of identification. For this compound, with a molecular weight of 191.27, a prominent molecular ion peak [M]+ at m/z 191 or a protonated molecular ion [M+H]⁺ at m/z 192 would be expected in the mass spectrum.[3]
Experimental Protocol
3.2.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight). |
| Column | A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| Injector Temperature | 250°C. |
| Injection Mode | Split (e.g., 20:1 ratio) to prevent column overloading. |
| Ion Source Temp. | 230°C. |
| MS Scan Range | 50 - 300 m/z. |
3.2.2. Reagent and Standard Preparation
-
Solvent: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dilute the sample in the chosen solvent to a concentration within the calibration range.
3.2.3. Analysis Procedure
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the calibration standards to establish a calibration curve.
-
Inject the prepared samples.
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion (quantitation ion) and the calibration curve.
Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL |
GC-MS Workflow Diagram
Caption: A schematic of the GC-MS workflow for the analysis of this compound.
Conclusion
The analytical methods presented provide robust and reliable protocols for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers enhanced sensitivity and specificity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that both methods be fully validated according to the appropriate regulatory guidelines (e.g., ICH) before implementation in a regulated environment.
References
A Robust and Validated HPLC-MS Method for the Quantitative Analysis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and accurate quantification of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. This compound, featuring a benzyl alcohol core and a pyrrolidine moiety, is representative of structures encountered in pharmaceutical development as synthetic intermediates or building blocks. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation, coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for detection. The protocol has been structured to ensure scientific integrity and provides a clear rationale for methodological choices, from mobile phase selection to mass spectrometer tuning. Furthermore, this document outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated research or quality control environment.
Introduction and Analyte Overview
This compound is an organic compound characterized by a tertiary amine within a pyrrolidine ring and a primary alcohol function on a benzene ring. Such structures are of significant interest in medicinal chemistry and drug development. The precise and reliable quantification of these molecules is critical for process monitoring, purity assessment, and stability testing.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable analytical tool in the pharmaceutical industry, offering high sensitivity, selectivity, and specificity for analyzing complex mixtures and characterizing compounds.[2]
This guide provides a turnkey solution for the analysis of this compound, detailing every step from sample preparation to full method validation.
Analyte Physicochemical Properties
| Property | Value | Source |
| CAS Number | 91271-58-8 | [3] |
| Molecular Formula | C₁₂H₁₇NO | [3] |
| Molecular Weight | 191.27 g/mol | [3] |
| Exact Mass | 191.1310 u | [3] |
| Predicted LogP | 1.71 | [3] |
| Predicted Boiling Point | 301.8 °C at 760 mmHg | [3] |
Method Rationale and Development Strategy
The selection of analytical parameters was driven by the physicochemical properties of the analyte to achieve robust separation and sensitive detection.
-
Chromatographic Mode: Reversed-phase HPLC was chosen due to the analyte's moderate hydrophobicity (LogP ≈ 1.7), making it well-suited for retention on a non-polar stationary phase like C18.[2][4]
-
Mobile Phase: A mobile phase consisting of water and methanol with 0.1% formic acid serves a dual purpose. The acidic modifier protonates the tertiary amine of the pyrrolidine ring, which minimizes peak tailing by preventing unwanted interactions with residual silanols on the column. Critically, it also provides a source of protons, significantly enhancing ionization efficiency for detection in positive-mode ESI-MS.[5] A gradient elution is employed to ensure efficient elution of the analyte while separating it from potential impurities with different polarities.
-
Ionization and Detection: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The pyrrolidine nitrogen is a basic site that is readily protonated to form a stable [M+H]⁺ ion, leading to a strong signal.[5][6] Initial analysis in full-scan mode confirms the mass-to-charge ratio (m/z) of the analyte, while Selected Ion Monitoring (SIM) of the target ion (m/z 192.14) provides superior sensitivity and selectivity for quantitative analysis.
References
Crystallization techniques for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
An Application Note and Protocol Guide
Topic: Crystallization Techniques for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystallization
This compound is a substituted benzyl alcohol derivative containing a pyrrolidine moiety. As with many active pharmaceutical ingredients (APIs) and key intermediates, obtaining a solid, crystalline form is paramount for ensuring purity, stability, and consistent physicochemical properties such as solubility and dissolution rate. The presence of a hydroxyl group (a hydrogen bond donor and acceptor), a tertiary amine (a hydrogen bond acceptor), and a phenyl ring (enabling π-π stacking) provides multiple handles for intermolecular interactions, which can be leveraged to form a stable crystal lattice. However, these same features, combined with the molecule's conformational flexibility, can also lead to challenges such as oiling out or the formation of amorphous material.
This guide provides a systematic approach to developing a robust crystallization process for this compound, moving from initial solvent screening to the application of specific, optimized protocols. The methodologies are designed to be self-validating, explaining the scientific rationale behind each step to empower researchers to adapt and troubleshoot effectively.
Physicochemical Profile and Strategic Implications
Understanding the inherent properties of this compound is the foundation of a logical crystallization strategy. Key physicochemical parameters are summarized below.
| Property | Value | Strategic Implication | Source |
| Molecular Formula | C₁₂H₁₇NO | - | [1] |
| Molecular Weight | 191.27 g/mol | Moderate size, typical for small molecule drugs. | [1] |
| logP | 1.71260 | Indicates moderate lipophilicity. The molecule is not excessively "greasy" or highly water-soluble, suggesting solubility in a range of organic solvents. | [1] |
| Boiling Point | 301.8°C at 760 mmHg | High boiling point indicates thermal stability, making techniques like hot recrystallization (slow cooling) feasible. | [1] |
| Key Functional Groups | Hydroxyl (-OH), Tertiary Amine (-N-), Phenyl Ring | These groups can participate in hydrogen bonding and π-π interactions, which are crucial for forming a stable crystal lattice.[2] | - |
| Appearance | Reported as an oil by some suppliers. | This suggests the compound may have a low melting point or a strong tendency to exist in a supercooled liquid state, making crystallization challenging. Oiling out is a key risk to mitigate.[3][4] | - |
The molecule's structure, with both polar (hydroxyl, amine) and non-polar (phenyl, alkyl chain) regions, suggests that a single solvent may not be ideal. Solvent/anti-solvent systems are therefore highly promising.
Systematic Crystallization Workflow
A successful crystallization strategy follows a logical progression from understanding the material to optimizing the final crystalline product. The workflow below outlines this systematic approach.
Caption: A systematic workflow for developing a crystallization protocol.
Part 1: Foundational Solvent Screening
The goal of solvent screening is to identify a suitable solvent or solvent system where the compound has moderate solubility at room temperature and either high solubility at elevated temperatures (for slow cooling) or very low solubility in a miscible anti-solvent.
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Weigh approximately 10-20 mg of this compound oil into several small (e.g., 2 mL) vials.
-
Solvent Addition: To each vial, add a different candidate solvent (see table below) dropwise (e.g., 50 µL increments) while stirring or vortexing at room temperature.
-
Observation (Room Temp): Record the volume of solvent required to fully dissolve the compound.
-
Good Candidate: Dissolves in a reasonable volume (e.g., 0.5-2.0 mL).
-
Poor Candidate (Too Soluble): Dissolves in a very small volume (<0.2 mL). This might be a good solvent for an anti-solvent system.
-
Poor Candidate (Insoluble): Does not dissolve even after adding a large volume (>2.0 mL). This might be a good anti-solvent.
-
-
Observation (Heated): For vials where the compound was sparingly soluble at room temperature, gently heat the solution (e.g., to 50-60°C). If the compound dissolves, it is a strong candidate for slow cooling crystallization.
-
Categorization: Classify each solvent based on the observations to guide method selection.
Table of Suggested Solvents for Screening
| Class | Solvent | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Can hydrogen bond with the -OH and -N groups. Good candidates for dissolving the compound. A related compound was crystallized from methanol.[5] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate | Can interact with the molecule's dipole but do not donate H-bonds. Often used in solvent/anti-solvent pairs. |
| Non-Polar | Heptane, Hexane, Toluene | Unlikely to dissolve the compound on their own but are excellent candidates for use as anti-solvents. |
| Ethers | Isopropyl Ether (IPE), Methyl tert-butyl ether (MTBE) | Moderately polar. A patent for a similar compound specifically mentions using isopropyl ether to induce crystallization from an oil.[3] |
Part 2: Core Crystallization Protocols
Based on the results of the solvent screening, select one or more of the following methods.
Protocol 2: Slow Cooling Crystallization
-
Principle: This classic method relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one. Supersaturation is achieved by slowly reducing the temperature.
-
Best For: Compounds that show a steep solubility curve with temperature in a specific solvent (e.g., sparingly soluble in cold IPA, very soluble in hot IPA).
Step-by-Step Methodology:
-
Place the compound in a flask. For every 1 gram of compound, start with 5-10 mL of a suitable solvent (e.g., Isopropanol).
-
Heat the mixture with stirring until the solvent refluxes gently and all the solid has dissolved. Add more solvent in small portions if needed to achieve full dissolution.
-
Once fully dissolved, stop heating and remove the flask from the heat source.
-
Cover the flask (e.g., with a watch glass) to prevent rapid evaporation and allow it to cool slowly to room temperature. Insulating the flask can slow the cooling rate further, which often yields larger, more well-defined crystals.[4]
-
If no crystals form at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystal formation is apparent, the flask can be moved to a refrigerator (2-8°C) or freezer to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 3: Anti-Solvent Addition Crystallization
-
Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent" in which the compound is insoluble is then slowly added, causing the solubility to drop and inducing crystallization.
-
Best For: Oily compounds or those that are too soluble in most common solvents for slow cooling to be effective. This method is highly recommended for this compound based on literature for analogous compounds.[3]
Step-by-Step Methodology:
-
Dissolve the compound in a minimum amount of a "good" solvent (e.g., Acetone or Methanol) at room temperature to create a concentrated solution.
-
Slowly add the "anti-solvent" (e.g., Heptane or Isopropyl Ether) dropwise with constant, gentle stirring.
-
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation.
-
If the solution becomes overly cloudy or precipitates an oil, add a few drops of the "good" solvent to redissolve it, then add the anti-solvent even more slowly.
-
Once turbidity persists, stop adding the anti-solvent, cover the vessel, and allow it to stand undisturbed. Crystals should form over time.
-
Collect the crystals by filtration, wash with the anti-solvent, and dry.
Protocol 4: Vapor Diffusion
-
Principle: A more controlled and gentle version of the anti-solvent technique. The anti-solvent is introduced via the vapor phase, which slows the rate of equilibration and promotes the growth of high-quality single crystals.[6][7]
-
Best For: When high-quality crystals are needed for analysis (e.g., X-ray diffraction) or when other methods yield poor results.
Caption: Diagram of a vapor diffusion crystallization setup.
Step-by-Step Methodology:
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., Methanol) in a small, open vial.
-
Place this small vial inside a larger, sealable vessel (e.g., a beaker or jar).
-
Add a pool of the anti-solvent (e.g., Isopropyl Ether or Heptane) to the bottom of the larger vessel, ensuring the level is below the top of the inner vial.
-
Seal the outer vessel tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Allow the system to stand undisturbed for several days to weeks. Do not disturb the vessel during this time.[6]
-
Monitor for crystal growth. Once suitable crystals have formed, carefully remove the inner vial and process the crystals.
Part 3: Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) | Source(s) |
| Oiling Out | The solution is too concentrated; cooling is too rapid; the compound's melting point is below the crystallization temperature. | 1. Add More Solvent: Dilute the solution slightly before cooling. 2. Slow the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before placing it in a refrigerator. 3. Use a Different Solvent System: Switch to a solvent system with a lower boiling point or try anti-solvent addition at a lower temperature. | [4] |
| No Crystals Form | The solution is not sufficiently supersaturated; nucleation is inhibited. | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod. 2. Add a Seed Crystal: If available, a tiny crystal of the desired material can initiate growth. 3. Concentrate the Solution: Allow some solvent to evaporate slowly by covering the flask with perforated film. | [4] |
| Rapid Precipitation (Fine Powder) | Supersaturation is achieved too quickly, leading to rapid nucleation instead of slow crystal growth. | 1. Reduce Concentration: Start with a more dilute solution. 2. Slow Down Anti-Solvent Addition: Add the anti-solvent much more slowly, or switch to vapor diffusion for maximum control. 3. Maintain Higher Temperature: Perform the crystallization at a slightly elevated temperature to reduce the level of supersaturation. | [4] |
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Scale-up synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
An Application Note and Protocol for the Scale-up Synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, known for its ability to confer desirable physicochemical properties and engage in specific biological interactions.[1][2] This guide details a robust N-alkylation procedure, offering in-depth explanations for experimental choices to ensure reproducibility and high yield on a larger scale. The protocol emphasizes safety, process optimization, and rigorous analytical characterization, making it suitable for researchers in academic and industrial drug development settings.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds.[3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor in developing selective and potent therapeutics.[1] Pyrrolidine derivatives, such as this compound, serve as versatile intermediates in the synthesis of complex molecules targeting a wide range of diseases, including those affecting the central nervous system and cancers.[1] The protocol described herein provides a reliable pathway to access this key intermediate in significant quantities, facilitating further drug discovery efforts.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical nucleophilic bimolecular substitution (SN2) reaction. Pyrrolidine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-(bromomethyl)benzyl alcohol. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
Reaction:
2-(Bromomethyl)benzyl alcohol + Pyrrolidine → this compound + HBr
Mechanism of N-Alkylation
The mechanism involves the lone pair of electrons on the nitrogen atom of pyrrolidine attacking the carbon atom bonded to the bromine. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks. A base, such as potassium carbonate, is used to scavenge the HBr generated, preventing the protonation of the pyrrolidine starting material and ensuring its availability as a nucleophile.
Caption: SN2 mechanism for the N-alkylation of pyrrolidine.
Materials and Methods
Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Purity |
| 2-(Bromomethyl)benzyl alcohol | 5693-59-4 | 201.06 | Sigma-Aldrich | ≥97% |
| Pyrrolidine | 123-75-1 | 71.12 | Acros Organics | 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | ≥99%, anhydrous |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | VWR | HPLC Grade, anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | J.T.Baker | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | LabChem | Aqueous solution |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | LabChem | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | EMD Millipore | Granular |
| Silica Gel | 112926-00-8 | 60.08 | SiliCycle | 60 Å, 230-400 mesh |
Equipment
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
500 mL pressure-equalizing dropping funnel
-
Inert gas (Nitrogen or Argon) inlet
-
2 L separatory funnel
-
Rotary evaporator
-
Glass chromatography column (80 mm diameter)
-
Analytical balance, pH meter, TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, LC-MS system
Experimental Workflow and Protocol
The overall workflow involves reaction setup under an inert atmosphere, controlled addition of reagents, reaction monitoring, aqueous workup to isolate the crude product, and final purification by column chromatography.
Caption: Scalable workflow for the synthesis and purification.
Detailed Synthesis Protocol (100 g Scale)
-
Reactor Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: To the flask, add anhydrous acetonitrile (2.0 L), anhydrous potassium carbonate (172 g, 1.25 mol, 2.5 equiv), and pyrrolidine (42.5 g, 50 mL, 0.6 mol, 1.2 equiv).
-
Heating: Begin stirring and gently heat the suspension to 60 °C using the heating mantle.
-
Substrate Addition: Dissolve 2-(bromomethyl)benzyl alcohol (100 g, 0.5 mol, 1.0 equiv) in anhydrous acetonitrile (500 mL) in the dropping funnel. Once the reaction mixture reaches 60 °C, add the alcohol solution dropwise over 90 minutes, maintaining the internal temperature between 60-65 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 60 °C. Monitor the disappearance of the starting material by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove potassium salts, washing the filter cake with acetonitrile (2 x 100 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (1.5 L) and transfer to a 2 L separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a viscous oil.
-
-
Purification:
-
Prepare a silica gel column using a slurry of silica in 10% ethyl acetate/hexanes.
-
Load the crude oil onto the column.
-
Elute the column with a gradient of 10% to 50% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Product Isolation: Dry the resulting oil under high vacuum for several hours to remove residual solvent. The final product, this compound, should be a pale yellow oil.
Quantitative Data and Characterization
| Parameter | Expected Value |
| Starting Material | 2-(Bromomethyl)benzyl alcohol (100 g, 0.5 mol) |
| Product | This compound |
| Molecular Formula | C₁₂H₁₇NO[4] |
| Molecular Weight | 191.27 g/mol [4] |
| Theoretical Yield | 95.6 g |
| Typical Actual Yield | 78-86 g (82-90%) |
| Appearance | Pale yellow oil |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 4H), 4.70 (s, 2H), 3.75 (s, 2H), 2.50-2.65 (m, 4H), 1.75-1.90 (m, 4H). |
| Boiling Point | 301.8°C at 760 mmHg[4] |
Process Optimization and Scale-up Considerations
-
Solvent Choice: Acetonitrile is an excellent choice due to its polar aprotic nature, which favors SN2 reactions, and its suitable boiling point for this transformation.
-
Base Selection: Anhydrous potassium carbonate is a cost-effective and easily removable inorganic base. For larger scales, ensuring it is finely powdered and dry is crucial for optimal reactivity.
-
Temperature Control: Maintaining the temperature below 70 °C is critical to prevent side reactions, such as the formation of elimination byproducts or bis-alkylation products. Exothermic control during the addition of the benzyl alcohol is the most critical phase.
-
Purification Strategy: While chromatography is effective, for multi-kilogram scale-ups, alternative purification methods like vacuum distillation or crystallization of a salt form (e.g., hydrochloride) should be explored to improve efficiency and reduce solvent waste.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-(Bromomethyl)benzyl alcohol: This compound is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Pyrrolidine: A flammable, corrosive, and toxic liquid. Handle with extreme care in a closed system. It can cause severe skin burns and eye damage.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
General Handling: Always handle reagents in a fume hood.[5][6] Have appropriate spill kits and emergency procedures in place. Waste should be disposed of according to institutional and local regulations.[7]
Conclusion
This application note presents a validated and scalable protocol for the synthesis of this compound. By providing detailed procedural steps, mechanistic insights, and critical scale-up considerations, this guide serves as an authoritative resource for researchers requiring access to this important chemical intermediate. The robust nature of the described N-alkylation reaction ensures high yields and purity, facilitating the advancement of drug discovery programs that utilize the valuable pyrrolidine scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. greenfield.com [greenfield.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicals.co.uk [chemicals.co.uk]
Introduction: Charting the Unexplored Biological Activity of a Novel Compound
An Application Guide to Elucidating the Mechanism of Action for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
The compound this compound represents a novel chemical entity with an as-yet-uncharacterized biological profile. Its structure, featuring a phenylmethanol core linked to a pyrrolidine group, is reminiscent of scaffolds found in numerous pharmacologically active agents. Pyrrolidine derivatives, for instance, exhibit a vast range of activities, including anticonvulsant, anti-inflammatory, and enzyme inhibitory effects.[1][2] This structural precedent suggests that this compound holds significant therapeutic potential, but its precise mechanism of action (MoA) remains unknown.
Part 1: In Silico Target Prediction and Hypothesis Generation
The initial phase of any MoA study for a novel compound should leverage computational tools to navigate the vast landscape of potential biological targets. This in silico approach uses the compound's two-dimensional structure to predict its most likely protein partners based on large databases of known ligand-target interactions.[1][5] This strategy is cost-effective and rapidly generates testable hypotheses, focusing subsequent wet-lab experiments on the most probable targets.
Protocol 1: Consensus-Based In Silico Target Prediction
The principle of this protocol is that a consensus prediction from multiple, algorithmically distinct platforms is more reliable than a single prediction.[3] We will use several publicly available web servers to create a ranked list of potential targets.
Methodology:
-
Compound Preparation: Convert the structure of this compound to its SMILES (Simplified Molecular Input Line Entry System) format.
-
Submission to Prediction Servers: Submit the SMILES string to the following web servers:
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures.
-
TargetHunter: Employs a novel algorithm based on exploring the largest chemogenomical databases.[5]
-
PharmMapper: Identifies potential targets by fitting the compound to a large database of pharmacophore models.
-
-
Data Consolidation: Collect the lists of predicted targets from each server. Focus on targets that appear in the results of at least two different platforms.
-
Target Prioritization: Rank the consensus targets based on the prediction scores/probabilities provided by each server. Further prioritize targets that belong to protein families known to be "druggable" (e.g., kinases, G-protein coupled receptors, proteases).
Hypothetical Data Presentation:
| Predicted Target | SwissTargetPrediction (Probability) | TargetHunter (Score) | PharmMapper (Fit Score) | Consensus Rank |
| Kinase A | 0.78 | 8.5 | 6.2 | 1 |
| GPCR B | 0.65 | 7.9 | 5.8 | 2 |
| Protease C | 0.52 | Not Predicted | 5.1 | 3 |
| Kinase D | 0.48 | 6.1 | Not Predicted | 4 |
Table 1: Hypothetical consensus results from in silico target prediction servers. Targets in bold are prioritized for further investigation.
Protocol 2: Molecular Docking Simulation
Once a high-priority target is identified (e.g., Kinase A), molecular docking can predict the preferred binding orientation and estimate the strength of the interaction.[6][7] This provides a structural hypothesis for the compound's binding mode.
Methodology:
-
Receptor Preparation: Download the 3D crystal structure of the target protein (e.g., Kinase A) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.
-
Binding Site Definition: Define the search space for docking. If the PDB structure contains a co-crystallized ligand, the binding site is defined as the area within a 6-10 Å radius of that ligand.[8]
-
Docking Execution: Use a docking program (e.g., AutoDock Vina) to systematically place the ligand into the defined binding site and score the resulting poses.
-
Analysis: Analyze the top-ranked docking pose. Examine the predicted binding energy (kcal/mol) and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the binding pocket.
Caption: Workflow for Molecular Docking.
Part 2: In Vitro Target Engagement and Functional Validation
Computational predictions are hypotheses that require rigorous experimental validation.[4][9] The next crucial step is to confirm that this compound physically binds to the predicted target protein and modulates its biological function.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique that provides real-time, label-free detection of intermolecular interactions. It is the gold standard for confirming direct binding and quantifying binding kinetics.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified, recombinant target protein (e.g., Kinase A) onto an SPR sensor chip surface.
-
Analyte Preparation: Prepare a series of precise concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal (response units) over time. Include a buffer-only injection for baseline subtraction.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₓ). The Kₓ value represents the binding affinity.
Hypothetical Data Presentation:
| Compound Concentration (µM) | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₔ) (1/s) | Affinity (Kₓ) (µM) |
| 0.1 - 10 (Serial Dilution) | 1.2 x 10⁵ | 2.5 x 10⁻³ | 0.021 |
Table 2: Hypothetical SPR data confirming high-affinity binding of the compound to Kinase A.
Protocol 4: Target-Specific Functional Assay
Confirming binding is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional consequence (i.e., inhibition or activation). The specific assay will depend on the target class. For our hypothetical target, Kinase A, a kinase activity assay is appropriate.
Methodology:
-
Assay Principle: Utilize a system that measures the phosphorylation of a specific substrate by Kinase A. This can be an ATP consumption assay (e.g., ADP-Glo) or a phosphospecific antibody-based assay (e.g., TR-FRET).
-
Compound Treatment: In a multi-well plate, combine the kinase, its substrate, and ATP with a serial dilution of this compound. Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at the optimal temperature (e.g., 30°C).
-
Signal Detection: Stop the reaction and add the detection reagents. Measure the output signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Part 3: Cellular and Phenotypic Assays
Demonstrating a compound's activity on a purified protein is a critical step, but it is essential to confirm that it can engage its target within the complex environment of a living cell and elicit a biological response.[5]
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat cultured cells (expressing the target protein) with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot.
-
Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells, demonstrating target stabilization.
Protocol 6: Downstream Signaling Pathway Analysis
If the compound inhibits its target, this should affect the downstream signaling pathway. For a kinase, this typically involves a change in the phosphorylation state of a downstream substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with the compound at various concentrations and for different durations.
-
Lysis: Lyse the cells with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream effector (e.g., Phospho-Protein Y) and the total amount of that protein (Total Protein Y) as a loading control.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of Phospho-Protein Y to Total Protein Y indicates that the compound is inhibiting the upstream kinase activity in the cell.
Caption: Hypothetical Signaling Pathway Modulation.
Protocol 7: Cell-Based Phenotypic Assay
The final step is to link target engagement and pathway modulation to a relevant cellular phenotype. If Kinase A is known to be involved in cell proliferation, a cell viability assay is appropriate.
Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on Kinase A signaling in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for a prolonged period (e.g., 72 hours).
-
MTS Assay: Add a tetrazolium salt reagent (e.g., MTS) to each well. Viable, metabolically active cells will convert the MTS into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and Synthesis
By integrating the data from these three parts, a comprehensive MoA profile for this compound can be constructed.
-
Part 1 provided a high-confidence, computationally-derived hypothesis (the compound targets Kinase A).
-
Part 2 confirmed this hypothesis with biophysical and biochemical data, showing direct, high-affinity binding (SPR) and functional inhibition (IC₅₀).
-
Part 3 validated the mechanism in a physiological context, demonstrating target engagement in cells (CETSA), modulation of the downstream pathway (Western Blot), and a resulting anti-proliferative phenotype (GI₅₀).
Summary of Hypothetical Results:
| Assay Type | Metric | Result | Implication |
| Binding | SPR Affinity (Kₓ) | 21 nM | High-affinity, direct binding to target |
| Functional | Kinase Assay (IC₅₀) | 55 nM | Potent inhibition of target's enzymatic activity |
| Cellular | CETSA | Thermal Shift Observed | Compound engages target inside living cells |
| Phenotypic | Cell Viability (GI₅₀) | 250 nM | Compound inhibits cell growth |
Table 3: Consolidated evidence supporting the mechanism of action.
This integrated workflow provides strong, multi-faceted evidence that this compound acts as a potent inhibitor of Kinase A, leading to the suppression of its downstream signaling pathway and resulting in the inhibition of cancer cell proliferation.
Caption: Overall Workflow for MoA Elucidation.
References
- 1. Recent Advances in In Silico Target Fishing [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate common challenges and optimize your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of the target compound, providing explanations grounded in chemical principles.
Q1: What are the most reliable synthetic strategies for preparing this compound?
There are two primary and highly effective strategies for synthesizing this molecule:
-
Reductive Amination: This pathway involves the reaction of a carbonyl compound, typically 2-formylbenzyl alcohol (or a protected variant), with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This is often the preferred method due to its high selectivity and operational simplicity.[1][2]
-
N-Alkylation: This classic approach involves the direct alkylation of pyrrolidine with a suitable electrophile, such as 2-(bromomethyl)benzyl alcohol or a related derivative. While straightforward, this method requires careful control to avoid common side reactions.[3][4]
Q2: How do I choose between Reductive Amination and N-Alkylation?
The choice depends on several factors, including starting material availability, desired scale, and sensitivity of functional groups.
-
Choose Reductive Amination if: You have access to the corresponding aldehyde (2-formylbenzyl alcohol), require high chemoselectivity, and prefer a one-pot procedure. It is generally robust and less prone to over-alkylation.
-
Choose N-Alkylation if: The corresponding alkyl halide (e.g., 2-(bromomethyl)benzyl alcohol) is readily available or easily synthesized. This method can be very efficient, but may require protection of the benzyl alcohol to prevent O-alkylation and other side reactions.[4]
Q3: What are the critical parameters for a successful N-alkylation reaction?
To maximize yield and minimize impurities in an N-alkylation, consider the following:
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-Dimethylformamide (DMF), or acetone are ideal. They effectively dissolve the amine and alkyl halide and stabilize charged intermediates without interfering with the nucleophilicity of the amine.[4]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the acid (e.g., HBr) formed during the reaction. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Stoichiometry: Using a slight excess of the amine (pyrrolidine, ~1.1-1.5 equivalents) can help drive the reaction to completion and minimize the formation of undesired N,N-dialkylation products (quaternary ammonium salts).[4]
-
Temperature: Reactions are typically run from room temperature to a moderate heat (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Q4: For the Reductive Amination pathway, which reducing agent is best?
The choice of reducing agent is critical for success.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion much faster than it reduces the starting aldehyde. This selectivity minimizes the formation of the simple alcohol byproduct from aldehyde reduction.
-
Sodium cyanoborohydride (NaBH₃CN): Another effective option, but it is highly toxic and requires careful pH control.
-
Catalytic Hydrogenation (H₂/Catalyst): This is a clean method but may require specialized high-pressure equipment. It also risks reducing the benzene ring if not carefully controlled.
Q5: What is the most effective method for purifying the final product, this compound?
The product is a basic amine and an alcohol, which dictates the purification strategy.
-
Aqueous Workup: An initial acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
-
Flash Column Chromatography: This is the standard method for achieving high purity. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Adding a small amount of triethylamine (~1%) to the eluent system is highly recommended to prevent the basic amine product from streaking on the acidic silica gel.
Section 2: Synthesis Pathway Overview
The following diagram illustrates the two primary synthetic routes discussed.
Caption: Primary synthetic routes to the target compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is adapted from standard reductive amination procedures.[1][2]
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzyl alcohol (1.0 eq.).
-
Reagent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.1 M concentration). Add pyrrolidine (1.2 eq.) followed by a catalytic amount of acetic acid (0.1 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Reduction: Once the iminium ion has formed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient with 1% Et₃N) to yield the pure product.
Protocol 2: Synthesis via N-Alkylation (with protected alcohol)
This protocol outlines a typical N-alkylation using a protected alcohol to prevent side reactions.[4]
-
Protection (Example: Silyl Ether): To a solution of 2-(bromomethyl)benzyl alcohol (1.0 eq.) in DCM, add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir until the alcohol is fully protected (monitor by TLC). Work up by washing with water, dry the organic layer, and concentrate to obtain the protected alkyl bromide.
-
Setup: To a round-bottom flask, add the protected 2-(bromomethyl)benzyl silyl ether (1.0 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and a polar aprotic solvent like acetonitrile (~0.1 M).
-
Alkylation: Add pyrrolidine (1.2 eq.) to the stirring suspension. Heat the mixture to 60 °C and stir for 6-12 hours, monitoring by TLC for the disappearance of the starting bromide.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF). Stir at room temperature for 1-2 hours until the silyl group is cleaved (monitor by TLC).
-
Purification: Quench the deprotection reaction with water and extract the product with ethyl acetate. Dry the combined organic layers, concentrate, and purify by flash column chromatography as described in Protocol 1.
Section 4: Troubleshooting Guide
Even robust reactions can encounter issues. This guide provides solutions to common problems.
| Symptom / Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Pyrrolidine may be oxidized; reducing agent (e.g., NaBH(OAc)₃) may have decomposed due to moisture. | 1. Use freshly opened or distilled pyrrolidine. Purchase high-quality, anhydrous reducing agents and store them in a desiccator. |
| 2. Insufficient Iminium Formation (Reductive Amination): The initial condensation step is slow or not reaching equilibrium. | 2. Ensure the catalytic acid (acetic acid) is added. If the reaction is sluggish, consider adding molecular sieves to remove the water formed during condensation, driving the equilibrium forward. | |
| 3. Inactive Alkyl Halide (N-Alkylation): The starting 2-(bromomethyl)benzyl alcohol may have decomposed. | 3. Benzyl bromides can be lachrymatory and unstable. Check the purity of the starting material by NMR before use or synthesize it fresh. | |
| Multiple Side Products Observed | 1. O-Alkylation (N-Alkylation): The benzyl alcohol hydroxyl group is nucleophilic and can react with the alkyl bromide, leading to an ether byproduct. | 1. Protect the alcohol group as a silyl ether (TBDMS) or benzyl ether (Bn) before the alkylation step, and deprotect it afterward as described in Protocol 2. |
| 2. Quaternary Salt (N-Alkylation): The desired product (a tertiary amine) reacts further with the alkyl halide. | 2. Avoid a large excess of the alkyl halide. Use a slight excess of pyrrolidine (1.1-1.5 eq.) to ensure the alkyl halide is consumed preferentially by the primary nucleophile. | |
| 3. Aldehyde Reduction (Reductive Amination): The reducing agent reduces the starting aldehyde to 2-(hydroxymethyl)benzyl alcohol before it can form the iminium ion. | 3. Use a more selective reducing agent like NaBH(OAc)₃. Add the reducing agent only after confirming iminium ion formation via TLC. | |
| Product is Difficult to Purify | 1. Product Streaking on Silica Gel: The basic amine product interacts strongly with the acidic silica gel. | 1. Add 1-2% triethylamine or ammonia in methanol to your chromatography eluent to neutralize the acidic sites on the silica, ensuring a sharp, well-defined spot. |
| 2. Emulsion during Workup: Formation of a stable emulsion at the aqueous/organic interface during extraction. | 2. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Common Side Reaction Pathways
Caption: Key potential side reactions to avoid.
Section 5: Comparative Data Summary
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Typical Yield | 60-85% (with protection) | 75-95% |
| Key Reagents | Alkyl Halide, Base (K₂CO₃) | Aldehyde, Reducing Agent (NaBH(OAc)₃) |
| Pros | Conceptually simple, uses classic Sɴ2 chemistry. | High selectivity, often one-pot, milder conditions, less risk of over-alkylation. |
| Cons | Often requires protection/deprotection steps, risk of O-alkylation and quaternary salt formation. | Aldehyde starting material may be less stable than the alkyl halide, requires a specific (and more expensive) reducing agent for best results. |
Section 6: References
-
Grignard Formation - Troubleshooting and Perfecting . Reddit; 2021. --INVALID-LINK--
-
Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives . Google Patents; EP2665706A1. --INVALID-LINK--
-
Reaction of Grignard reagent with primary amines . Chemistry Stack Exchange; 2018. --INVALID-LINK--
-
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols . BenchChem; 2025. --INVALID-LINK--
-
Point out the flaws in the following incorrect Grignard syntheses . Pearson+; N/A. --INVALID-LINK--
-
How do Grignard reagents react with amine? Quora; 2017. --INVALID-LINK--
-
Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade . PubMed; 2020. --INVALID-LINK--
-
Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade . Organic Chemistry Portal; 2020. --INVALID-LINK--
-
This compound CAS NO.91271-58-8 . LookChem; N/A. --INVALID-LINK--
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . MDPI; 2022. --INVALID-LINK--
-
Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them . Google Patents; EP0010460B1. --INVALID-LINK--
-
Processes for preparing (r)-2-methylpyrrolidine and (s) . Google Patents; WO2008137087A1. --INVALID-LINK--
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes . National Institutes of Health (NIH); 2023. --INVALID-LINK--
-
Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process . MDPI; 2018. --INVALID-LINK--
-
Selective N‐alkylation of different aromatic amines by benzyl alcohol . ResearchGate; N/A. --INVALID-LINK--
-
Optimization of Methanol Synthesis under Forced Periodic Operation . MDPI; N/A. --INVALID-LINK--
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis . PubMed; 2016. --INVALID-LINK--
-
optimization of reaction conditions for N-alkylation of 2-nitroaniline . BenchChem; N/A. --INVALID-LINK--
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI; 2021. --INVALID-LINK--
-
Optimization of N-alkylation of aniline with benzyl alcohol 1 . ResearchGate; N/A. --INVALID-LINK--
-
N-alkylation of o-substituted anilines with benzyl alcohols a . ResearchGate; N/A. --INVALID-LINK--
References
- 1. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade [organic-chemistry.org]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Welcome to the technical support center for the purification of crude [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of this versatile amino alcohol intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] Its purification can present unique challenges due to its amphipathic nature, containing both a basic tertiary amine and a polar alcohol functional group. This guide provides a structured approach to troubleshooting common issues encountered during its purification, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of the crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 2-bromobenzyl alcohol, pyrrolidine, or the corresponding aldehyde/ketone precursor if a reductive amination pathway is used.
-
Over-alkylation products: Formation of quaternary ammonium salts if excess alkylating agent is used.
-
By-products from side reactions: Such as oxidation of the benzyl alcohol to the corresponding benzaldehyde or benzoic acid.
-
Residual solvents and reagents: Solvents from the reaction and workup, and any excess reagents.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and devising an appropriate purification strategy.
Q2: My crude product is an oil and won't crystallize. How can I induce crystallization?
A2: Inducing crystallization of polar molecules like amino alcohols can be challenging.[3] Here are several techniques to try, often in combination:
-
Solvent Selection: The choice of solvent is critical. For this compound, consider solvents like isopropyl ether, or mixtures of a good solvent (e.g., ethanol, methanol) with an anti-solvent (e.g., hexane, heptane).[2]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of pure, crystalline product, add a single, tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[3]
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Cooling: Slowly cool the saturated solution. A gradual decrease in temperature reduces the solubility of the compound and can induce crystallization. Avoid crash cooling, which can lead to the formation of an oil or amorphous solid.
Q3: I'm observing significant tailing of my product spot on the TLC plate. What is causing this and how can I fix it?
A3: Tailing is a common issue when purifying amines on silica gel.[3] It is caused by the strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.
To mitigate tailing:
-
Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Typically, 0.5-2% (v/v) of TEA is added to the eluent system. The TEA will compete with your compound for the acidic sites on the silica, reducing the strong interactions and minimizing tailing.[3]
-
Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can also be effective, particularly for highly polar amines.[3]
-
-
Deactivate the Silica Gel: Before loading your sample, you can wash the silica gel with a dilute solution of triethylamine in a non-polar solvent, followed by the pure non-polar solvent to remove excess base.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]
Troubleshooting Guide
Problem 1: Low Recovery After Column Chromatography
Symptoms:
-
The desired product is not eluting from the column.
-
A significant amount of baseline material is observed in the NMR of the crude fractions.
-
The total mass of the collected fractions is significantly lower than the starting crude mass.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Irreversible Adsorption | The basic amine group is strongly and irreversibly binding to the acidic silica gel. | 1. Add a basic modifier to the eluent (e.g., 1% triethylamine).[3] 2. Switch to a less acidic stationary phase like neutral alumina.[3] 3. Pre-treat the silica gel with a base before packing the column.[3] |
| Compound Decomposition | The compound may be unstable on the acidic silica gel. | 1. Work quickly to minimize the time the compound spends on the column.[3] 2. Use a less acidic stationary phase. 3. Consider alternative purification methods such as acid-base extraction or crystallization. |
| Incorrect Eluent Polarity | The eluent system is not polar enough to elute the compound. | 1. Gradually increase the polarity of the eluent. A common system for amino alcohols is a gradient of dichloromethane (DCM) and methanol (MeOH).[3] 2. Perform a thorough TLC analysis with various solvent systems to determine the optimal eluent composition before running the column. |
Problem 2: Co-elution of Impurities During Column Chromatography
Symptoms:
-
Fractions containing the desired product are still contaminated with impurities as determined by TLC, HPLC, or NMR.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Poor Separation Resolution | The chosen eluent system does not provide adequate separation between the product and impurities. | 1. Optimize the eluent system using TLC. Try different solvent combinations and ratios. For compounds with aromatic rings, adding a solvent that can engage in π-π interactions, like toluene, might improve separation.[4] 2. Use a shallower polarity gradient during column chromatography. 3. Consider a different stationary phase. A phenyl-bonded silica phase could offer different selectivity for aromatic compounds.[4] |
| Overloading the Column | Too much crude material has been loaded onto the column, exceeding its separation capacity. | 1. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass. 2. Use a larger column with more stationary phase. |
Problem 3: Difficulty with Acid-Base Extraction
Symptoms:
-
Formation of an emulsion at the aqueous-organic interface.
-
Low recovery of the product from the aqueous or organic layer.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Emulsion Formation | The presence of amphipathic impurities or vigorous shaking can lead to the formation of a stable emulsion. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. 2. Gently swirl or rock the separatory funnel instead of shaking vigorously. 3. Filter the entire mixture through a pad of Celite or glass wool. |
| Incomplete Protonation/Deprotonation | The pH of the aqueous layer is not sufficiently acidic or basic to fully protonate or deprotonate the amino alcohol. | 1. Check the pH of the aqueous layer with pH paper or a pH meter after extraction. For extracting the amine into the aqueous layer, the pH should be sufficiently acidic (typically pH 1-2).[5][6] When back-extracting, ensure the pH is sufficiently basic (typically pH 12-14) to deprotonate the ammonium salt.[5] 2. Use a stronger acid or base if necessary, but be mindful of potential side reactions. |
| Product Solubility in the "Wrong" Phase | The protonated form of the compound may have some solubility in the organic phase, or the free base may have some solubility in the aqueous phase. | 1. Perform multiple extractions (3-4 times) with smaller volumes of the extraction solvent to ensure complete transfer of the compound.[5] 2. Back-wash the combined organic layers with a small amount of the aqueous extraction solution. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of DCM and MeOH. Add 1% triethylamine to the eluent to reduce tailing.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial eluent or DCM. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent based on the TLC analysis. Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[5][7] The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 12).[5] The protonated amine will be converted back to the free base, which will precipitate or form an oil.
-
Back-Extraction: Extract the free base back into a fresh portion of the organic solvent. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting guide for column chromatography.
References
- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 2. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Welcome to the technical support guide for the synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. Instead of a generic protocol, this guide provides in-depth troubleshooting advice in a question-and-answer format, focusing on the causality behind common side reactions and offering field-proven solutions.
Two primary and practical synthetic routes are analyzed:
-
The Reduction Pathway: A robust method involving the full reduction of 2-(pyrrolidine-1-carbonyl)benzoic acid using a powerful hydride reagent.
-
The Alkylation Pathway: A direct approach via the nucleophilic substitution of a suitable benzyl halide with pyrrolidine.
This guide will dissect each route, highlighting critical control points and providing validated protocols to help you navigate potential synthetic pitfalls.
Part 1: The Reduction Pathway - From Phthalic Derivatives
This synthetic strategy leverages the commercially available starting material, phthalic anhydride, to first form an amide-acid intermediate, which is then exhaustively reduced to the target alcohol.
Overall Workflow: Reduction Pathway
Caption: Workflow for the synthesis via the reduction pathway.
Troubleshooting & FAQs: The Reduction Pathway
Question 1: My reduction of 2-(pyrrolidine-1-carbonyl)benzoic acid with Lithium Aluminum Hydride (LiAlH₄) is giving me multiple products and a low yield of the desired alcohol. What are the likely side reactions?
Answer: This is a common issue stemming from the challenge of simultaneously reducing two different carbonyl groups—an amide and a carboxylic acid—which have different reactivities. The primary side reactions are due to incomplete reduction.
-
Side Reaction A: Formation of 2-(Pyrrolidin-1-carbonyl)benzyl alcohol.
-
Causality: The carboxylic acid is generally reduced faster by LiAlH₄ than the amide. If the reaction conditions (time, temperature, stoichiometry) are insufficient, the reaction can stall after the first reduction, yielding the intermediate hydroxy-amide.
-
-
Side Reaction B: Formation of [2-(Pyrrolidin-1-ylmethyl)phenyl]carboxylic acid.
-
Causality: While less common, under specific conditions or with certain complexing agents, the amide moiety might be reduced preferentially, leaving the carboxylate salt (formed after the initial acidic proton is quenched) to be reduced more slowly.
-
-
Side Reaction C: Dimerization/Polymerization.
-
Causality: Insufficiently controlled quenching of the reaction can lead to highly reactive intermediates that may react with each other, especially at higher concentrations.
-
The following diagram illustrates these competing pathways.
Caption: Competing reactions during LiAlH₄ reduction.
Question 2: How can I optimize the LiAlH₄ reduction to favor the formation of the desired product and minimize impurities?
Answer: Optimization hinges on ensuring the reaction goes to completion by using a sufficient excess of the reducing agent and maintaining adequate temperature.
| Problem Observed | Probable Cause | Recommended Solution |
| Presence of hydroxy-amide impurity (Side Reaction A) | Insufficient molar excess of LiAlH₄. Reaction temperature too low or time too short. | Increase the molar equivalents of LiAlH₄ to at least 3.0-4.0 eq. to ensure both carbonyls are reduced. Ensure the reaction is maintained at reflux in a suitable solvent like THF for several hours (monitor by TLC). |
| Complex mixture after workup | Improper quenching procedure. | Perform a careful reverse quench at 0 °C. Slowly add the reaction mixture to a stirred, cooled solution of aqueous acid (e.g., 1M HCl) or use a Fieser workup (sequential addition of water, then NaOH solution). |
| Low overall recovery | Product loss during aqueous workup due to its water solubility. | After quenching and extraction with an organic solvent (e.g., ethyl acetate), ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product and allow for more complete extraction. |
Validated Protocol: LiAlH₄ Reduction
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (3.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve 2-(pyrrolidine-1-carbonyl)benzoic acid [1] (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Control the addition rate to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Maintain reflux for 4-6 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography.
Part 2: The Alkylation Pathway - Direct Sɴ2 Displacement
This pathway involves the direct N-alkylation of pyrrolidine with a benzyl halide, typically 2-(bromomethyl)benzyl alcohol. It is an attractive route due to its atom economy but is susceptible to over-alkylation and other competing reactions.
Troubleshooting & FAQs: The Alkylation Pathway
Question 1: I'm seeing two major impurities in my N-alkylation reaction: a higher molecular weight product and a product that doesn't contain nitrogen. What are they?
Answer: You are likely observing the two classic side reactions of this pathway: quaternization and self-etherification.
-
Side Reaction A: Quaternary Ammonium Salt Formation.
-
Causality: The product, this compound, is a tertiary amine and remains nucleophilic. It can compete with the starting pyrrolidine and react with another molecule of 2-(bromomethyl)benzyl alcohol to form a quaternary ammonium salt. This is especially problematic if pyrrolidine is the limiting reagent.
-
-
Side Reaction B: Dimer Ether Formation.
-
Causality: The starting material contains an alcohol, which can be deprotonated by the base (pyrrolidine) to form an alkoxide. This alkoxide can then act as a nucleophile and attack another molecule of the benzyl bromide, leading to a Williamson ether synthesis-type side reaction. This forms a dimeric ether impurity.
-
Caption: Primary and side reaction pathways in the N-alkylation route.
Question 2: How can I suppress the formation of the quaternary salt and the dimeric ether?
Answer: Control over stoichiometry and reaction conditions is paramount.
-
To Prevent Quaternary Salt Formation: Employ a significant excess of pyrrolidine (e.g., 3-5 equivalents). This ensures that the concentration of the primary nucleophile (pyrrolidine) is much higher than the product, making the desired reaction kinetically favored.
-
To Prevent Dimer Ether Formation:
-
Use a Non-nucleophilic Base: Add a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to act as a proton scavenger. This prevents the pyrrolidine from being consumed as a base and reduces the equilibrium concentration of the alkoxide.
-
Slow Addition: Add the 2-(bromomethyl)benzyl alcohol slowly to the solution of excess pyrrolidine. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of self-reaction.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., room temperature to 50 °C). Higher temperatures can accelerate the undesired ether formation.
-
General FAQs
Question: Which of the two synthetic routes is better?
Answer: The "better" route depends on your specific laboratory capabilities and starting material availability.
-
The Reduction Pathway is often cleaner and more scalable if the starting amide-acid is readily available or can be synthesized efficiently. The side products are structurally quite different from the product, often making purification by acid-base extraction straightforward. However, it requires the use of LiAlH₄, a highly reactive and hazardous reagent requiring specialized handling.
-
The Alkylation Pathway is more direct and avoids potent reducing agents. However, it is prone to side reactions that generate impurities (quaternary salt, ether) with similar polarities to the product, potentially complicating purification. It is often suitable for smaller-scale syntheses where excess reagents can be easily managed.
Question: What are the best analytical methods for monitoring these reactions?
Answer: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a mobile phase like 10% methanol in dichloromethane with 1% triethylamine. The product, being a tertiary amine, will have a moderate Rf, while the non-polar ether impurity will run higher and the highly polar quaternary salt will remain at the baseline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for identifying all components. It allows you to confirm the mass of your desired product and accurately identify the masses of the key impurities discussed (hydroxy-amide, quaternary salt, dimeric ether).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the final product and for quantifying the purity by identifying characteristic peaks of impurities. For example, the benzylic CH₂ protons will shift significantly between the starting material, the product, and the side products.
References
Technical Support Center: Optimization of Reaction Conditions for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol Synthesis
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure successful and optimized synthesis.
Based on established principles of organic synthesis and analysis of analogous reactions, we recommend a robust two-step synthetic pathway. This route begins with the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with pyrrolidine, followed by the selective reduction of the resulting aldehyde to the target alcohol. This method is advantageous due to its high-yielding nature and the use of readily accessible starting materials.
Overall Synthetic Pathway
The synthesis is structured in two primary stages:
-
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution.
-
Step 2: Reduction of 2-(Pyrrolidin-1-yl)benzaldehyde to this compound.
Below, you will find detailed protocols, troubleshooting guides, and FAQs for each stage of this synthesis.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzaldehyde
This initial step involves the formation of a C-N bond through the displacement of a fluoride ion from the aromatic ring by pyrrolidine. The choice of 2-fluorobenzaldehyde is strategic, as the high electronegativity of fluorine activates the ring towards nucleophilic attack.
Experimental Protocol
Materials:
-
2-Fluorobenzaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a pre-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), pyrrolidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to 2-fluorobenzaldehyde.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to ambient temperature.
-
Pour the reaction mixture into an equal volume of water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, typically a dark oil, can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Troubleshooting & Optimization (Step 1)
| Observed Issue | Underlying Cause & Scientific Rationale | Recommended Corrective Actions |
| Low or No Conversion | 1. Ineffective Base: K₂CO₃ must be anhydrous and have a high surface area to effectively scavenge the HF byproduct. 2. Presence of Water: Water can compete as a nucleophile and deactivate the reagents.[1] 3. Insufficient Energy: The activation energy for nucleophilic aromatic substitution, while facilitated by the fluorine, still requires thermal input. | 1. Use freshly dried, finely ground K₂CO₃. Consider using cesium carbonate (Cs₂CO₃) for enhanced reactivity due to its greater solubility and the "cesium effect".[2] 2. Ensure all glassware is oven-dried and use anhydrous grade DMF. 3. Incrementally increase the temperature to 100-110 °C and/or extend the reaction time, monitoring by TLC. |
| Formation of Dark Polymer-like Byproducts | Aldehydes can undergo self-condensation or other side reactions at elevated temperatures in the presence of a base. | This is often unavoidable but manageable. The desired product is typically stable under these conditions. Ensure efficient purification to remove these high-molecular-weight impurities. If yields are significantly impacted, consider a lower reaction temperature (e.g., 70 °C) for a longer duration. |
| Product Streaking on Silica Gel TLC/Column | The basic nitrogen of the pyrrolidine moiety interacts strongly with the acidic silanol groups of the silica gel, leading to poor chromatographic separation. | 1. Deactivate the silica gel by preparing the slurry or eluent with 1-2% triethylamine (Et₃N). This protonates the silanol groups, preventing interaction with the basic product. 2. Alternatively, use a less acidic stationary phase, such as alumina. |
Step 2: Reduction to this compound
This step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride is the reagent of choice due to its mild nature, high selectivity for aldehydes in the presence of other functional groups, and operational simplicity.
Experimental Protocol
Materials:
-
2-(Pyrrolidin-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the purified 2-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) in anhydrous methanol (to ~0.4 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Caution: Hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the disappearance of the aldehyde by TLC.
-
Once complete, cool the reaction back to 0 °C and carefully quench by the dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between DCM and water.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel chromatography if it remains an oil.
Troubleshooting & Optimization (Step 2)
| Observed Issue | Underlying Cause & Scientific Rationale | Recommended Corrective Actions |
| Incomplete Reduction | 1. Degraded Reducing Agent: NaBH₄ is susceptible to hydrolysis upon exposure to atmospheric moisture. 2. Stoichiometry: Insufficient hydride equivalents to fully reduce the aldehyde. | 1. Use NaBH₄ from a freshly opened or properly stored container. 2. Increase the equivalents of NaBH₄ to 2.0. |
| Complex Workup / Emulsion Formation | Formation of borate ester intermediates can lead to emulsions during aqueous workup. | To hydrolyze these esters, acidify the aqueous layer with 1 M HCl (to pH ~2-3), stir for 20-30 minutes, then carefully basify with saturated NaHCO₃ solution before re-extracting with DCM. |
| Product Fails to Solidify | The target molecule may be a low-melting solid or an oil at room temperature, even when pure. | 1. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 2. If it remains an oil, purification by column chromatography is the best option. 3. For ease of handling, the purified amino alcohol can be converted to its hydrochloride salt by dissolving it in Et₂O and adding a stoichiometric amount of HCl in Et₂O to precipitate the salt. |
Frequently Asked Questions (FAQs)
Q1: Why is a two-step process preferred over a one-pot synthesis? A1: The reaction conditions for the two steps are fundamentally incompatible. The nucleophilic substitution (Step 1) requires heat and a base, which would cause the decomposition of sodium borohydride. A sequential approach with isolation and purification of the intermediate aldehyde ensures a cleaner reaction and higher overall yield.
Q2: What is the mechanism of the aldehyde reduction in Step 2? A2: The reduction is a nucleophilic addition. The borohydride anion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide-boron complex. Subsequent protonation of the alkoxide by the methanol solvent during the reaction or by water during workup yields the final alcohol product.
Q3: Can other reducing agents be used for Step 2? A3: Yes. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent but is non-selective and requires strictly anhydrous conditions and a more hazardous workup. Catalytic hydrogenation (e.g., H₂ over Pd/C) is also a viable, clean alternative but requires specialized pressure equipment.[3] For this specific transformation, NaBH₄ offers the best balance of reactivity, selectivity, and safety.[4][5]
Q4: My final product shows a broad peak in the NMR around 4-5 ppm that disappears upon a D₂O shake. What is this? A4: This is characteristic of the hydroxyl (-OH) proton of your alcohol product. Its chemical shift can be variable depending on concentration and solvent, and it is exchangeable with deuterium, which is why it disappears after shaking with D₂O. This is a good indication of the successful formation of the alcohol.
Quantitative Data Summary
| Step | Parameter | Optimized Condition | Rationale & Expected Outcome |
| 1 | Solvent | Anhydrous DMF | High boiling point and excellent solvent for the reactants. |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Cost-effective and efficient base for this substitution. | |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction without excessive side product formation. | |
| Yield | >85% (after purification) | This reaction is generally efficient. | |
| 2 | Solvent | Anhydrous Methanol | Protic solvent that facilitates the reaction and workup. |
| Reducing Agent | NaBH₄ (1.5 eq) | Mild and selective for the aldehyde reduction. | |
| Temperature | 0 °C to Room Temp | Controls the initial exothermic reaction and ensures completion. | |
| Yield | >90% (after purification) | Aldehyde reductions with NaBH₄ are typically very high-yielding. |
Visualizations
Overall Synthetic Workflow
Caption: A two-step workflow for the synthesis of the target molecule.
Mechanism of Aldehyde Reduction (Step 2)
Caption: Simplified hydride reduction of an aldehyde.
References
Technical Support Center: [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol Reactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions that address common challenges encountered when working with this versatile but structurally complex intermediate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is disappointingly low. What are the most common culprits when using this compound?
A1: Low yields with this substrate often trace back to its unique bifunctional nature. The molecule contains both a nucleophilic/basic tertiary amine (the pyrrolidine ring) and a primary benzyl alcohol. These two groups can work against each other depending on the reaction conditions.
The primary reasons for low yield are typically:
-
Reagent Incompatibility: Many standard reagents for alcohol transformations are acidic or electrophilic and will react with the basic pyrrolidine nitrogen. This consumes the reagent in a non-productive side reaction.
-
Substrate Chelation: The ortho-positioning of the amine and alcohol groups allows them to act as a bidentate ligand, chelating to metal catalysts or reagents. This can sometimes passivate the catalyst or alter the substrate's reactivity in unpredictable ways.
-
Proton Source Interference: In reactions involving strong bases or organometallics (like Grignard reagents), the alcohol's acidic proton will quench the reagent. While this is true for all alcohols, the presence of the amine can complicate the acid-base chemistry.[1][2][3]
To diagnose the issue, a systematic approach is essential. The following workflow can help pinpoint the root cause.
References
Technical Support Center: Purification of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Welcome to the technical support center for the purification of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving >95% purity of this valuable synthetic intermediate. The following information is curated from established chemical principles and field-proven insights to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
The most common and efficient synthesis of this compound is via a one-pot reductive amination of 2-formylphenylmethanol (2-hydroxybenzaldehyde) with pyrrolidine. This reaction typically proceeds through an iminium intermediate which is then reduced in situ.
The primary impurities to anticipate are:
-
Unreacted 2-formylphenylmethanol: The starting aldehyde may not be fully consumed.
-
Intermediate Imine: Incomplete reduction can leave the imine intermediate in the final product mixture.
-
Over-alkylation products: While less common in reductive amination compared to direct alkylation, side reactions are possible.
-
Reducing agent byproducts: Borohydride-based reagents will produce borate salts.
Q2: My initial purity after synthesis is around 80-85%. What is the first purification step I should consider?
An initial acid-base liquid-liquid extraction is a highly effective first step to remove non-basic impurities, such as unreacted aldehyde and borate salts. The tertiary amine functionality of your target compound allows for its selective extraction.
Rationale: The basic nitrogen atom of this compound can be protonated in an acidic aqueous solution, rendering it water-soluble. Neutral organic impurities, like the starting aldehyde, will remain in the organic phase. Subsequent basification of the aqueous layer will deprotonate the desired amine, allowing it to be extracted back into an organic solvent in a more purified form.
Troubleshooting Guide: Common Purification Issues
Issue 1: Persistent Impurity of Unreacted 2-formylphenylmethanol
Question: After an initial acid-base extraction, I still observe the starting aldehyde in my product according to 1H NMR analysis. How can I remove it?
Answer: If a standard acid-base extraction is insufficient, there are a few advanced techniques you can employ:
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid, water-soluble adducts.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde-bisulfite adduct will precipitate or move into the aqueous layer. Separate the layers and proceed with the workup of the organic phase.
-
-
Optimized Column Chromatography: If chromatography is necessary, modifications are needed to prevent the amine from streaking on the silica gel.
-
Recommendation: Use a mobile phase containing a small percentage of a tertiary amine like triethylamine (e.g., 0.5-2%) to neutralize the acidic silanol groups on the silica surface. This will improve the elution of your basic product.[1]
-
Issue 2: Presence of the Intermediate Imine
Question: My product is contaminated with the imine intermediate, which co-extracts with my desired amine during the acid-base workup. How can I address this?
Answer: The presence of the imine indicates an incomplete reduction step. While you could attempt to separate the imine and the amine chromatographically, it is often more efficient to drive the reduction to completion post-synthesis.
-
Post-Workup Reduction:
-
After the initial workup, dissolve the crude product containing the imine impurity in methanol.
-
Add an excess of a mild reducing agent, such as sodium borohydride (NaBH4), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the imine.
-
Perform a second acid-base workup to remove the newly formed borate salts.
-
Causality: The imine, like your target amine, is basic and will be protonated and extracted under acidic conditions. Therefore, chemical conversion is a more effective strategy than physical separation in this case.[2][3]
Issue 3: Low Recovery After Column Chromatography
Question: I'm losing a significant amount of my product on the silica gel column, even with triethylamine in the eluent. What are my alternatives?
Answer: Significant product loss on silica is a common issue with amines due to their strong interaction with the acidic stationary phase.[1] Consider these alternative chromatographic techniques:
-
Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., C18 silica), the stationary phase is non-polar, and a polar mobile phase is used. This can be an excellent method for purifying polar, ionizable compounds like your target molecule.[4]
-
Mobile Phase Suggestion: A gradient of acetonitrile in water with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape.
-
-
Alumina Chromatography: Basic or neutral alumina can be a better choice of stationary phase for the purification of basic compounds as it avoids the strong acidic interactions seen with silica gel.
| Purification Method | Stationary Phase | Mobile Phase Principle | Best For Removing |
| Normal Phase | Silica Gel | Non-polar with polar modifier (e.g., Hexane/EtOAc + 1% Et3N) | Less polar impurities |
| Reverse Phase | C18-functionalized Silica | Polar (e.g., Water/Acetonitrile + 0.1% Formic Acid) | More polar impurities |
| Alumina Chromatography | Alumina (Basic or Neutral) | Non-polar to moderately polar | General purification of basic compounds |
Issue 4: Product is an Oil and Difficult to Handle
Question: My purified this compound is a thick oil, making it difficult to handle and weigh accurately. Is there a way to obtain a solid form?
Answer: Many amines can be converted to their corresponding hydrochloride (HCl) or other acid addition salts, which are often crystalline and easier to handle.
-
Protocol for HCl Salt Formation:
-
Dissolve the purified, free-base oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
This method not only provides a solid product but can also serve as a final purification step, as some impurities may remain in the mother liquor.[5]
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (10 volumes).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (aq) (3 x 5 volumes).
-
Combine the acidic aqueous layers. The desired amine is now in the aqueous phase as its hydrochloride salt.
-
Wash the combined aqueous phase with ethyl acetate (2 x 5 volumes) to remove any residual neutral organic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 11 by the slow addition of 4M NaOH (aq).
-
Extract the deprotonated amine back into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free-base.
Protocol 2: Recrystallization (for solid derivatives or salts)
If a solid form of the compound or its salt is obtained, recrystallization can be a powerful tool for achieving high purity.
-
Dissolve the solid product in a minimum amount of a suitable hot solvent. Potential solvents for similar amino alcohols include acetonitrile, isopropanol, or a mixture of ethanol and methanol.[2][6]
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. [2-Fluoro-6-(pyrrolidin-1-ylmethyl)phenyl]methanol | C12H16FNO | CID 173840052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Hydrogenation in Pyrrolidine Synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for the hydrogenation of various precursors into the pyrrolidine scaffold. Pyrrolidines are a vital structural motif in numerous pharmaceuticals and natural products, making their efficient and selective synthesis a critical endeavor.[1]
This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides for common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterogeneous catalysts for hydrogenating precursors to pyrrolidines, and what are their primary applications?
A1: The choice of a heterogeneous catalyst is highly dependent on the starting material. Several catalysts are routinely employed, each with distinct advantages:
-
Rhodium (Rh) on a support (e.g., Alumina, Carbon): Rhodium is often the catalyst of choice for the hydrogenation of the pyrrole aromatic ring.[2] It is particularly effective for converting substituted pyrroles into the corresponding pyrrolidines, often with high diastereoselectivity.[3] For example, 2,5-disubstituted pyrroles are typically reduced to cis-2,5-dialkylpyrrolidines.[3] Rh/Al₂O₃ can be highly efficient, providing excellent yields even under mild conditions such as 1 atm of hydrogen pressure at room temperature.[3]
-
Ruthenium (Ru) on a support (e.g., Carbon): Ruthenium catalysts are also effective for the hydrogenation of the pyrrole ring.[4][5] Furthermore, they can exhibit excellent chemoselectivity. For instance, Ru-based catalysts have been used to selectively reduce exocyclic carbon-carbon double bonds on a pyrrolidine-2,4-dione ring system without affecting other reducible functional groups.[6]
-
Palladium on Carbon (Pd/C): Pd/C is a versatile and widely used catalyst, but it is more susceptible to poisoning by nitrogen-containing compounds compared to rhodium.[7] It is often employed for the reduction of functional groups on a pre-existing pyrrolidine ring or for the reduction of precursors like azides to amines in a multi-step synthesis.[8][9] It is also effective in the reductive amination of levulinic acid to form pyrrolidone derivatives.[10]
-
Raney Nickel (RaNi): Raney Nickel is a cost-effective and highly active catalyst, particularly for the reduction of nitro groups and nitriles.[11][12][13] It is a common choice for reducing a nitro group on a chiral pyrrolidine without affecting other functionalities.[11] However, its high activity can sometimes lead to over-reduction or side reactions if not carefully controlled.[14][15]
-
Platinum (Pt)-based catalysts: Platinum catalysts, sometimes in bimetallic formulations like Pt/V on hydroxyapatite (HAP), have shown high efficacy in the hydrogenation of amides, such as converting N-methylpyrrolidone to N-methylpyrrolidine.[16]
Q2: How do I choose between a heterogeneous and a homogeneous catalyst for my reaction?
A2: The decision hinges on your primary objectives for the synthesis, such as stereoselectivity, ease of operation, and scalability.
-
Heterogeneous Catalysts (e.g., Pd/C, Rh/Al₂O₃, Raney Ni) are solids that are insoluble in the reaction medium.
-
Advantages: They are easily separated from the reaction mixture by simple filtration, which simplifies product work-up and facilitates catalyst recycling. This makes them highly suitable for industrial and large-scale applications.
-
Disadvantages: They may offer lower selectivity for certain complex transformations, and achieving high enantioselectivity requires modifying the catalyst surface, which can be challenging.
-
-
Homogeneous Catalysts (e.g., chiral Ru-phosphine complexes) are soluble in the reaction medium.
-
Advantages: They often exhibit superior activity and selectivity under milder reaction conditions. Their well-defined molecular structure allows for fine-tuning of steric and electronic properties, making them the premier choice for asymmetric hydrogenation to achieve high enantioselectivity.[17] For example, a chiral Ru-PhTRAP catalyst has been used for the highly enantioselective hydrogenation of N-Boc-pyrroles, yielding chiral pyrrolidines with up to 99.7% ee.[17]
-
Disadvantages: Separating the catalyst from the product can be difficult and costly, often requiring techniques like chromatography, which may not be feasible on a large scale. Trace metal contamination in the final product is also a significant concern, especially in pharmaceutical synthesis.
-
The logical flow for this choice can be visualized as follows:
Q3: I need to synthesize a specific stereoisomer of a substituted pyrrolidine. What is the best catalytic strategy?
A3: Achieving high stereoselectivity is a common challenge. The optimal strategy depends on the nature of the substrate.
-
Substrate-Directed Hydrogenation: If your starting material already contains a chiral center, this can direct the diastereoselectivity of the hydrogenation. The hydrogen is often delivered from the less sterically hindered face of the molecule as it adsorbs onto the catalyst surface.[3] Rhodium on alumina (Rh/Al₂O₃) or rhodium on carbon (Rh/C) have shown excellent results in delivering a single diastereomer in such cases.[3]
-
Asymmetric Catalysis: For creating chirality from a prochiral substrate (e.g., a substituted pyrrole), an asymmetric catalyst is required. This involves using a metal (commonly Ruthenium or Rhodium) complexed with a chiral ligand.[17] The ligand creates a chiral environment around the metal center, forcing the hydrogenation to occur on one face of the substrate preferentially. The use of a Ru-(S,S)-(R,R)-PhTRAP catalyst system is a prime example of achieving high enantiomeric excess (ee) in the hydrogenation of pyrroles.[17]
Troubleshooting Guide
This section addresses specific issues encountered during hydrogenation experiments for pyrrolidine synthesis.
Issue 1: Low or No Conversion
FAQ: My hydrogenation reaction has stalled or is showing very low conversion of the starting material. What are the likely causes and how can I fix it?
Possible Causes & Solutions:
-
Catalyst Poisoning: This is the most common cause of reaction failure.
-
The Cause: The nitrogen atom in the pyrrolidine product (a basic amine) can strongly adsorb onto the active sites of the metal catalyst, blocking them from further reaction.[7][18] The product often acts as a more potent poison than the starting pyrrole.[7] The poison sensitivity of common precious metals often follows the sequence: Pd > Ru >> Rh.[7] Impurities in your starting material or solvent, particularly sulfur-containing compounds, can also cause severe deactivation.[19]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: For catalysts prone to poisoning, a higher catalyst-to-substrate ratio may be necessary to ensure enough active sites remain available.[18]
-
Purify Starting Materials: Ensure your substrate and solvent are free from potential poisons. Purification by distillation or chromatography may be required.
-
Switch Catalysts: If using Pd/C, consider switching to a more poison-resistant catalyst like Rh/C or Rh/Al₂O₃.[7]
-
Use Additives: In some cases, the addition of a small amount of acid can protonate the basic nitrogen, preventing it from coordinating to the metal catalyst. However, this must be done cautiously as it can alter selectivity.
-
-
-
Insufficient Hydrogen Pressure or Agitation:
-
The Cause: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is crucial for the transport of hydrogen to the catalyst surface. Low pressure means a lower concentration of dissolved hydrogen, slowing the reaction rate.
-
Troubleshooting Steps:
-
Ensure vigorous stirring or shaking to keep the catalyst suspended.
-
Increase the hydrogen pressure (ensure your equipment is rated for the higher pressure). Many reactions that are slow at 1 atm proceed smoothly at 10 bar or higher.
-
Purge the reaction vessel thoroughly with hydrogen before pressurizing to remove any air (oxygen can deactivate some catalysts).
-
-
-
Poor Catalyst Quality or Activity:
-
The Cause: The catalyst may be old, may have been improperly stored (e.g., exposed to air), or may be from a low-quality batch. Raney Nickel, for instance, is often stored as a slurry and can lose activity over time.[12]
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst.
-
For catalysts like Pd/C, consider a pre-reduction step under hydrogen in the solvent before adding the substrate to ensure the catalyst is fully active.
-
-
Issue 2: Catalyst Deactivation and Fouling
FAQ: My reaction starts well but then stops before completion. I notice some dark, insoluble material forming. What's happening?
A2: This indicates catalyst deactivation, likely through fouling or "gum formation".
-
The Cause: This is particularly common during the hydrogenation of nitro-containing compounds.[20] Polymeric or tar-like substances can deposit on the active sites of the catalyst, physically blocking access for new substrate molecules. This process is also referred to as coking.[20][21] The product itself can also strongly adsorb to the catalyst surface, leading to deactivation.[20]
-
Troubleshooting Steps & Solutions:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of polymerization side reactions.
-
Solvent Choice: The solvent can influence the solubility of intermediates and byproducts. Experiment with different solvents (e.g., alcohols like methanol or ethanol are common) to see if fouling can be minimized.[20]
-
Feedstock Conditioning: If possible, chemically convert reactive precursors in your feedstock to less reactive compounds before the main hydrogenation step. For example, hydrogenating aldehydes and ketones to alcohols can reduce coke formation.[21]
-
Catalyst Regeneration: While difficult for fouling, some catalysts can be regenerated. This often involves carefully controlled oxidation to burn off the carbonaceous deposits, followed by re-reduction. This is an advanced procedure and should be approached with caution.
-
Data Summary & Catalyst Comparison
The following table summarizes the performance of various catalysts for specific pyrrolidine synthesis transformations, providing a quick reference for catalyst selection.
| Precursor Type | Catalyst System | Conditions | Yield | Selectivity/ee | Key Insight | Reference(s) |
| Substituted Pyrrole | 5% Rh/Al₂O₃ | 1-10 atm H₂, RT, Alcohol | 88-92% | Single diastereomer | Highly efficient and selective for diastereoselective reductions.[3] | [3] |
| N-Boc-Pyrrole | Ru-PhTRAP | 40 atm H₂, EtOAc | 92% | up to 99.7% ee | The premier choice for asymmetric hydrogenation to access chiral pyrrolidines.[17] | [17] |
| 1-Methylpyrrole | 5% Rh/C | 10 bar H₂, 25 °C, Methanol | Complete | 100% to product | Rh/C is highly active but shows strong poisoning upon reuse.[4][18] | [4] |
| 1-Methylpyrrole | 5% Ru/C | 10 bar H₂, 25-60 °C, Methanol | Complete | 100% to product | Effective catalyst, but also susceptible to product poisoning.[5] | [5] |
| Levulinic Acid | Pd/C | 1.6 MPa H₂, 80 °C, THF | up to 92% | N/A | Efficient for reductive amination with nitriles to form pyrrolidones.[10] | [10] |
| N-Methylpyrrolidone | Pt/V on HAP | Continuous flow, H₂ | 89% | N/A | Excellent for the hydrogenation of amides to amines.[16] | [16] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation of a Substituted Pyrrole
This protocol provides a general guideline. Reaction conditions (temperature, pressure, solvent, catalyst loading) must be optimized for each specific substrate.
Materials:
-
Substituted pyrrole starting material
-
Hydrogenation catalyst (e.g., 5% Rh/Al₂O₃, 5-10 mol%)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
-
Catalyst Loading: Under an inert atmosphere (in a glovebox or under a stream of N₂/Ar), add the catalyst (e.g., 5% Rh/Al₂O₃) to the reaction vessel.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the pyrrole substrate.
-
System Purge: Seal the vessel and purge the system several times with the inert gas to remove all oxygen. Following the inert gas purge, purge the system 3-5 times with hydrogen gas.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1 to 10 atm). Begin vigorous agitation (stirring or shaking) and heat to the desired temperature, if necessary.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots (if the system allows) for analysis by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with inert gas.
-
Catalyst Filtration: Dilute the reaction mixture with additional solvent if necessary. Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: The product is now in the filtrate. It can be isolated by removing the solvent under reduced pressure, followed by purification (e.g., chromatography, distillation, or crystallization) as required.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic synthesis in flow mode by selective liquid-phase hydrogenation over heterogeneous non-noble metal catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Raney nickel - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Validation & Comparative
Comparing catalytic activity of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol with other ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the rational selection of a chiral ligand is a critical determinant for achieving high enantioselectivity and reaction efficiency. Among the diverse architectures of chiral catalysts, amino alcohols have established themselves as a versatile and privileged class. Their prevalence stems from their straightforward synthesis, often from the chiral pool, and their demonstrated efficacy in a multitude of stereoselective transformations. This guide presents a comparative analysis of the catalytic performance of various chiral amino alcohol ligands, with a focus on pyrrolidine-based structures.
While direct experimental data for the catalytic activity of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol is not extensively reported in the peer-reviewed literature, this guide will provide a comparative framework by examining the performance of structurally related and widely used chiral amino alcohol ligands in benchmark asymmetric reactions. By understanding the structure-activity relationships of these analogues, researchers can gain valuable insights into the potential applications and efficacy of novel ligands.
The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are particularly effective ligands in a variety of metal-catalyzed reactions. The presence of both a nitrogen and an oxygen atom allows for the formation of a stable five-membered chelate ring with a metal center. This rigidifies the catalyst-substrate complex, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the amino alcohol backbone can be fine-tuned to optimize enantioselectivity for a specific transformation.
Performance in Asymmetric Ketone Reduction
A quintessential application of chiral amino alcohol ligands is the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols. A widely employed method is the borane-mediated reduction, where the amino alcohol and a borane source (e.g., BH₃·THF) form a chiral oxazaborolidine catalyst in situ. This catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst, effectively shields one face of the ketone, leading to a highly enantioselective hydride transfer.
The table below summarizes the performance of several representative chiral amino alcohol ligands in the asymmetric reduction of acetophenone, a standard model substrate.
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | High | ~97% | (R) |
| (1S,2R)-(-)-Norephedrine | Acetophenone | 95 | 92 | (R) |
| (S)-2-Amino-2-methyl-1-propanol | Acetophenone | High | ~90 | (R) |
Note: The performance data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
The high enantioselectivity achieved with (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol highlights the effectiveness of the rigid pyrrolidine backbone and the bulky diphenylmethyl group in creating a highly selective chiral environment.
Performance in Enantioselective Addition of Diethylzinc to Aldehydes
Another cornerstone reaction for evaluating chiral amino alcohol ligands is the enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols with a new carbon-carbon bond. In this transformation, the chiral amino alcohol acts as a catalyst to control the facial selectivity of the alkyl group transfer from the zinc reagent to the aldehyde.
Mechanistic Insights
The catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand, is a well-studied process. The following diagram illustrates the key steps involved.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.
The key to enantioselectivity lies in the transition state (D), where the chiral ligand creates a steric environment that favors the approach of the diethylzinc to one of the two prochiral faces of the aldehyde.
Experimental Protocols
To facilitate the application of these methodologies, detailed experimental procedures for the asymmetric reduction of acetophenone and a general procedure for the enantioselective addition of diethylzinc to benzaldehyde are provided below.
Asymmetric Reduction of Acetophenone using a Chiral Amino Alcohol
This protocol describes a typical procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.
Caption: Step-by-step workflow for the asymmetric reduction of a ketone using a chiral amino alcohol and borane.
Materials:
-
Chiral amino alcohol ligand (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise to the stirred solution of the amino alcohol.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over 30 minutes.
-
Slowly add an additional portion of the BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and perform an appropriate aqueous work-up and extraction.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general method for the enantioselective ethylation of benzaldehyde.
Materials:
-
Chiral amino alcohol ligand (e.g., a pyrrolidine-based ligand) (1-10 mol%)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene or hexane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.02 mmol).
-
Add anhydrous toluene (2 mL) and stir to dissolve the ligand.
-
Cool the solution to 0 °C.
-
Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) to the ligand solution and stir for 20 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C or room temperature and monitor by TLC.
-
Upon completion, quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
Chiral amino alcohols, particularly those incorporating a pyrrolidine scaffold, are highly effective ligands for a range of important asymmetric transformations. While specific catalytic performance data for this compound remains to be broadly documented, the comparative data for structurally related ligands in benchmark reactions such as ketone reduction and diethylzinc addition provide a strong foundation for predicting its potential efficacy. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties, offering a powerful platform for the development of new and highly selective catalysts for the synthesis of enantiomerically pure molecules. Further research into the catalytic applications of this compound would be a valuable contribution to the field of asymmetric catalysis.
A Comparative Guide to the Biological Activity of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone in the design of novel therapeutic agents due to its unique structural and chemical properties.[1][2] This guide provides a comparative analysis of the potential biological activity of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol and its analogs, drawing upon established findings for structurally related compounds to inform future research and drug discovery efforts. While direct experimental data on this specific parent compound is limited in the public domain, a wealth of information on its constituent moieties—the benzyl alcohol group and the pyrrolidine ring—allows for a reasoned exploration of its potential therapeutic applications and the likely impact of structural modifications.
Core Structural Motifs and Predicted Biological Activities
The molecule this compound combines two key pharmacophores: a substituted benzyl alcohol and a pyrrolidine ring. The biological activities of numerous derivatives containing these individual motifs suggest potential for synergistic or unique pharmacological profiles when combined.
The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a prevalent feature in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including:
-
Anticancer Activity: Many pyrrolidine-containing compounds exhibit potent cytotoxicity against various cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]
-
Antimicrobial Activity: The pyrrolidine scaffold is also a key component in the development of new antibacterial and antifungal agents.[7][8][9][10]
-
Neurological Activity: Pyrrolidine derivatives have been investigated for their effects on the central nervous system, including as potential antagonists for receptors like CXCR4, which is implicated in cancer metastasis.[11]
The Benzyl Alcohol Moiety: Substituted benzyl alcohols are also known to possess a range of biological effects, contributing to the overall activity profile of the molecule.
Based on these precedents, this compound and its analogs are promising candidates for screening in anticancer and antimicrobial assays.
Comparative Analysis of Structural Analogs
The exploration of structural analogs of this compound is crucial for understanding structure-activity relationships (SAR) and for optimizing therapeutic potential. Key modifications can be envisioned at several positions on the parent molecule.
Substitution on the Phenyl Ring
Modifications to the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, alkyl) can alter the molecule's polarity and ability to form hydrogen bonds, which may impact its binding affinity to target proteins.
-
Positional Isomerism: Moving the pyrrolidin-1-ylmethyl and methanol substituents to meta or para positions would likely have a profound effect on the molecule's conformation and its ability to fit into a specific binding pocket.
Modification of the Pyrrolidine Ring
Alterations to the pyrrolidine ring itself can fine-tune the compound's activity.
-
Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can create chiral centers, potentially leading to stereoisomers with different biological activities.
-
Ring Analogs: Replacing the pyrrolidine with other cyclic amines, such as piperidine or azetidine, can impact the basicity and conformational flexibility of the side chain, which has been shown to be a critical factor in the activity of other bioactive molecules.[12]
Alteration of the Methanol Group
The hydroxyl group of the methanol substituent is a key site for potential interactions.
-
Esterification or Etherification: Converting the alcohol to an ester or ether would increase lipophilicity, which could enhance cell membrane permeability. However, this may also abolish a critical hydrogen bond donor site.
-
Oxidation: Oxidation of the alcohol to an aldehyde or carboxylic acid would introduce new functional groups capable of different biological interactions.
The following table summarizes a hypothetical comparison of the parent compound and its potential analogs, with predicted activity trends based on established SAR principles for similar compound classes.
| Compound | Modification from Parent | Predicted Impact on Anticancer Activity | Rationale |
| Parent Compound | This compound | Baseline | |
| Analog 1 | para-substitution of pyrrolidin-1-ylmethyl | Potentially altered | Positional change affects spatial arrangement of key binding groups. |
| Analog 2 | Addition of a chloro group to the phenyl ring | Potentially enhanced | Halogen substitution can increase lipophilicity and introduce new binding interactions. |
| Analog 3 | Replacement of pyrrolidine with piperidine | Potentially altered | Change in ring size and basicity can affect target binding. |
| Analog 4 | Esterification of the methanol group | Potentially decreased | Loss of a key hydrogen bond donor may reduce binding affinity. |
Experimental Workflows for Biological Evaluation
To validate the predicted biological activities of this compound and its analogs, a systematic experimental approach is necessary.
In Vitro Cytotoxicity Assessment
A primary step in evaluating anticancer potential is to determine the compound's cytotoxicity against a panel of cancer cell lines.[13][14][15]
Workflow for In Vitro Cytotoxicity Testing:
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening
The antimicrobial potential of the compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet available, the analysis of its structural components and comparison with known bioactive analogs provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The systematic synthesis and screening of a library of analogs with modifications on the phenyl ring, pyrrolidine moiety, and methanol group, guided by the structure-activity relationships discussed, will be a critical next step in elucidating the therapeutic potential of this chemical scaffold. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of novel and potent therapeutic candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. opentrons.com [opentrons.com]
A Comparative Guide to Validated Analytical Methods for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
For researchers, scientists, and drug development professionals, the robust analytical characterization of chemical entities is the bedrock of reproducible science and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the qualification and quantification of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol (CAS No. 91271-58-8), a key intermediate in various research and development pipelines.[1][2]
The structural features of this molecule—a substituted benzyl alcohol with a tertiary amine (pyrrolidine ring)—dictate the optimal analytical strategies. The aromatic ring provides a chromophore suitable for UV detection, while the tertiary amine and hydroxyl groups present specific considerations for chromatographic separation and detection. This guide will dissect the causality behind experimental choices, presenting validated protocols grounded in authoritative standards set by the International Council for Harmonisation (ICH).[3][4][5][6]
Comparative Analysis of Core Analytical Techniques
The two most powerful and widely applicable techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers distinct advantages and is suited for different analytical objectives, from purity assessment to trace-level impurity identification.
| Technique | Primary Application | Key Advantages | Considerations & Causality |
| HPLC-UV | Assay, Purity, Impurity Quantification | - High precision and accuracy- Robust for routine QC- Non-destructive | The molecule's phenyl ring provides strong UV absorbance, making UV detection highly effective. Reversed-phase chromatography is ideal for separating the polar parent compound from less polar impurities. |
| GC-MS | Identification, Volatile Impurity Analysis | - High specificity and sensitivity (MS detector)- Excellent for structural elucidation of unknowns- Superior for separating volatile and semi-volatile compounds | The compound's boiling point (301.8°C at 760 mmHg) allows for GC analysis.[2] The mass spectrometer provides definitive identification based on fragmentation patterns, which is crucial for impurity profiling. |
Workflow for Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The workflow below, based on ICH Q2(R1) guidelines, illustrates the logical process of validating a quantitative method for this compound.[3][6][7]
Caption: Logical workflow for analytical method validation.
Detailed Experimental Protocol 1: Reversed-Phase HPLC-UV Method
This protocol describes a validated isocratic RP-HPLC method for the assay and purity determination of this compound.
Causality of Choices:
-
Column (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): Acetonitrile is a common organic modifier providing good peak shape. A phosphate buffer is used to control the pH. Maintaining a slightly acidic pH (e.g., pH 3.0) ensures the tertiary amine on the pyrrolidine ring is consistently protonated, preventing peak tailing and improving reproducibility.
-
UV Detection (220 nm): The benzyl group exhibits strong absorbance in the lower UV range. 220 nm is chosen as a wavelength that provides high sensitivity for the parent compound and potential aromatic impurities.
Step-by-Step Protocol
-
Instrumentation & Materials:
-
HPLC system with UV/PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (>99.5% purity).
-
Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Phosphoric Acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
-
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Validation Procedure:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area should be ≤2.0%.
-
Specificity: Analyze a blank (mobile phase) and a spiked sample (sample fortified with known impurities) to ensure no interference at the analyte's retention time.
-
Linearity: Prepare calibration standards at five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration; the correlation coefficient (r²) should be ≥0.999.
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Caption: Experimental workflow for the HPLC-UV method.
Detailed Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification of this compound and the analysis of volatile and semi-volatile impurities.
Causality of Choices:
-
Column (DB-5ms type): A low-bleed, nonpolar column (5% phenyl-arylene/95% dimethylpolysiloxane) is versatile and provides excellent resolution for a wide range of semi-volatile compounds. It is robust and suitable for mass spectrometry.
-
Injector (Splitless Mode): Splitless injection is used to maximize the transfer of analytes to the column, which is essential for trace impurity analysis and achieving low detection limits.
-
Ionization (Electron Ionization - EI): Standard 70 eV EI is used to generate reproducible fragmentation patterns that can be compared against mass spectral libraries for definitive identification. The fragmentation of pyrrolidinophenone-type compounds often yields characteristic immonium ions.[10]
Step-by-Step Protocol
-
Instrumentation & Materials:
-
GC-MS system with an autosampler.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Reference Standard and Test Sample.
-
Dichloromethane (GC grade).
-
-
Chromatographic & Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
-
Analysis Procedure:
-
Inject the sample solution into the GC-MS system.
-
Identify the main component peak by its retention time and mass spectrum.
-
Analyze the mass spectrum of the main peak, looking for the molecular ion (m/z 191) and characteristic fragments.
-
Integrate all other peaks in the chromatogram to assess purity and identify potential impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Caption: Experimental workflow for the GC-MS identification method.
Performance Comparison and Validation Summary
The following table summarizes the typical performance characteristics expected from the validated HPLC and GC-MS methods, based on ICH guidelines.[11][12]
| Validation Parameter | HPLC-UV Method (Assay) | GC-MS Method (Identification/Purity) | ICH Acceptance Criteria |
| Specificity | Baseline resolution from impurities | Unique mass spectrum and retention time | Procedure must be unambiguous |
| Linearity (r²) | ≥ 0.999 | N/A (for identification) | ≥ 0.995 (typically) |
| Range | 80 - 120% of test concentration | N/A | As defined by linearity |
| Accuracy (% Recovery) | 98.0 - 102.0% | N/A | Close to 100% |
| Precision (RSD) | ≤ 2.0% | N/A | Typically ≤ 2% for assay |
| LOD | ~0.01% of test concentration | ~0.005% of test concentration | S/N ratio of 3:1 |
| LOQ | ~0.03% of test concentration | ~0.015% of test concentration | S/N ratio of 10:1 |
| Robustness | Unaffected by minor changes (pH, flow) | Unaffected by minor changes (temp ramp) | No significant impact on results |
Conclusion
For the comprehensive analysis of this compound, a dual-pronged approach is recommended. The RP-HPLC-UV method serves as a robust, precise, and accurate workhorse for routine quality control, assay, and purity calculations. Its validation ensures that quantitative results are reliable and reproducible.
The GC-MS method is an indispensable tool for definitive structural confirmation and the identification of unknown volatile or semi-volatile impurities. Its high specificity provides an orthogonal check on the compound's identity and purity profile. Together, these validated methods form a self-validating system, providing the high degree of confidence required in research and drug development.
References
- 1. Hit2Lead | this compound | CAS# 91271-58-8 | MFCD03109885 | BB-4001120 [hit2lead.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol Derivatives
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The journey from a promising hit compound to a safe and effective therapeutic is fraught with the challenge of off-target interactions, which can lead to unforeseen side effects or even toxicity. For medicinal chemists and pharmacologists, a deep understanding of a compound's selectivity profile is therefore not just an academic exercise, but a critical step in de-risking a drug development program.
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the versatile [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol scaffold as a representative case. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to confer favorable physicochemical properties and engage in key binding interactions.[1][2][3] However, its very versatility necessitates a thorough investigation of its potential interactions across the proteome.
Here, we will move beyond a simple listing of protocols. Instead, we will delve into the causality behind experimental choices, establish a self-validating system for assessing cross-reactivity, and ground our recommendations in authoritative methodologies.
The Rationale: Why Proactive Cross-Reactivity Profiling is Non-Negotiable
The development of a selective therapeutic agent is a formidable challenge, particularly for targets that belong to large protein families with conserved binding sites, such as kinases.[4][5][6] Off-target effects, also known as pharmacological promiscuity, can arise from a compound interacting with unintended biological molecules. These interactions can lead to a range of outcomes, from beneficial polypharmacology to adverse drug reactions (ADRs). Early identification of these off-target liabilities is crucial to mitigate late-stage attrition in drug development.[7][8]
For our hypothetical series of this compound derivatives, let us assume the primary therapeutic target is a G-protein coupled receptor (GPCR), for instance, a specific serotonin (5-HT) receptor subtype, based on the known activities of similar structures.[9] The core objective of our cross-reactivity studies will be to determine the selectivity of our lead compounds against other GPCRs, as well as unrelated but critical targets known to be associated with adverse effects.
A Phased Approach to Cross-Reactivity Assessment
A robust cross-reactivity assessment is a multi-step process, beginning with broad, high-throughput methods and progressing to more focused, functional assays for deconvolution of any identified hits.
Figure 1: A phased workflow for conducting cross-reactivity studies.
Phase 1: Broad Panel Screening - Casting a Wide Net
The cornerstone of modern off-target profiling is the use of broad screening panels that encompass a wide range of biologically relevant targets.[7][8][10] These panels typically include GPCRs, ion channels, transporters, and enzymes that are frequently implicated in adverse drug reactions.
Experimental Protocol: In Vitro Radioligand Binding Assays
-
Compound Preparation: Solubilize the test articles (our this compound derivatives) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Assay Execution: The core of this phase is typically outsourced to specialized contract research organizations (CROs) such as Eurofins Discovery or Reaction Biology, which offer validated and standardized assay panels.[8][10] The standard approach involves testing each compound at a single, high concentration (e.g., 10 µM) against a panel of 40-100 targets in radioligand binding assays.
-
Data Collection: The percentage of inhibition of radioligand binding is determined for each compound against each target. A commonly used threshold for identifying a "hit" is >50% inhibition at the tested concentration.
Rationale: Testing at a high concentration maximizes the probability of detecting even weak off-target interactions. This initial screen is designed for sensitivity to avoid false negatives.[11]
Phase 2: Hit Confirmation and Potency Determination
A hit from the primary screen is not a definitive liability; it is an observation that requires further investigation. The next logical step is to determine the potency of the interaction.
Experimental Protocol: Dose-Response Analysis
-
Target Selection: Select all targets that showed >50% inhibition in the initial screen.
-
Assay Execution: For each selected target, perform a dose-response experiment. This involves testing the compound across a range of concentrations (typically 8-12 concentrations in a semi-logarithmic series) in the same binding assay format.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration at which 50% of the binding is inhibited). The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the affinity of the radioligand is known.
Rationale: The IC50/Ki value provides a quantitative measure of the compound's potency at the off-target. This allows for a direct comparison with its on-target potency and is the first step in calculating a selectivity window.
Data Presentation: Comparative Selectivity Profile
The data from the dose-response analysis should be compiled into a clear, comparative table.
| Compound ID | Primary Target Ki (nM) (Hypothetical 5-HT2A) | Off-Target Hit | Off-Target Ki (nM) | Selectivity Ratio (Off-Target Ki / Primary Target Ki) |
| Derivative A | 5.2 | Dopamine D2 | 150 | 28.8 |
| Derivative A | 5.2 | Adrenergic α1A | 890 | 171.2 |
| Derivative B | 8.1 | Dopamine D2 | >10,000 | >1234 |
| Derivative B | 8.1 | Adrenergic α1A | 950 | 117.3 |
| Derivative C | 2.5 | Dopamine D2 | 25 | 10 |
| Derivative C | 2.5 | Adrenergic α1A | 150 | 60 |
Table 1: Example cross-reactivity data for three hypothetical derivatives.
Phase 3: Assessing Functional Relevance
A binding interaction does not always translate to a functional effect. A compound might bind to a receptor without eliciting a cellular response (antagonism) or it might activate it (agonism). Therefore, it is critical to follow up binding hits with functional assays.
Experimental Protocol: Cell-Based Functional Assays
-
Assay Selection: For each confirmed off-target hit with significant potency (e.g., a selectivity ratio <100-fold), select a relevant cell-based functional assay. For GPCRs, this could be a calcium mobilization assay, a cAMP assay, or a reporter gene assay.[12]
-
Assay Execution: Test the compound in both agonist and antagonist modes.
-
Agonist Mode: Apply the compound to the cells at various concentrations and measure the cellular response.
-
Antagonist Mode: Pre-incubate the cells with the compound before stimulating them with a known agonist for the receptor. Measure the ability of the compound to block the agonist's effect.
-
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
Rationale: Functional data provides the ultimate context for an observed off-target interaction. An antagonist effect at a high concentration might be acceptable, whereas a potent agonist effect at a critical anti-target could be a significant safety liability.
Interpreting the Data: A Decision-Making Framework
The collective data from these three phases allows for a comprehensive risk assessment.
Figure 2: Decision-making tree for an identified off-target hit.
From our example data (Table 1), Derivative C would be a high-risk candidate due to its low selectivity ratio (10-fold) against the Dopamine D2 receptor. This off-target activity would need to be addressed through medicinal chemistry efforts to improve selectivity. Derivative B , on the other hand, shows excellent selectivity against the D2 receptor and would be a more promising candidate to advance.
Conclusion
A systematic and tiered approach to cross-reactivity profiling is essential for modern drug discovery. By combining broad panel screening with quantitative dose-response analysis and relevant functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, as outlined for our example class of this compound derivatives, enables informed decision-making, helps to mitigate the risk of adverse effects, and ultimately contributes to the development of safer and more effective medicines. The investment in these early-stage studies pays significant dividends by reducing the likelihood of costly late-stage failures.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
A Comparative Benchmarking Guide to the Synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a valuable building block in medicinal chemistry, presents a synthetic challenge that can be approached through various methodologies. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, supported by detailed experimental protocols and comparative data to inform your selection of the most suitable method for your research needs.
Introduction to the Target Molecule
This compound is an ortho-substituted amino alcohol. This structural motif is of significant interest in the development of novel therapeutic agents due to the strategic placement of a hydrophilic alcohol and a basic pyrrolidine moiety on a benzene ring. These features can facilitate crucial interactions with biological targets and improve the pharmacokinetic properties of a drug candidate. The choice of synthetic route to such a molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness.
Methodology 1: Two-Step Synthesis via Aldehyde Intermediate and Subsequent Reduction
This approach is a classic and robust method that proceeds in two distinct, high-yielding steps. The first step involves the synthesis of the key intermediate, 2-(pyrrolidin-1-ylmethyl)benzaldehyde, followed by its reduction to the target alcohol.
Step 1: Synthesis of 2-(pyrrolidin-1-ylmethyl)benzaldehyde
The synthesis of the aldehyde intermediate is achieved through a reductive amination reaction between phthalaldehyde and pyrrolidine. One of the aldehyde groups of phthalaldehyde is selectively made to react with pyrrolidine to form an enamine or iminium ion intermediate, which is then reduced in situ.
Causality of Experimental Choices:
-
Selective Protection/Reaction: Phthalaldehyde possesses two aldehyde groups. To achieve mono-substitution, the reaction conditions are controlled to favor the formation of the desired product over the dialkylated byproduct. This can be achieved by carefully controlling the stoichiometry of the reactants.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride towards aldehydes and ketones, allowing for the reduction of the iminium ion in the presence of the remaining aldehyde group.
Step 2: Reduction of 2-(pyrrolidin-1-ylmethyl)benzaldehyde to the Alcohol
The second step involves the straightforward reduction of the remaining aldehyde functionality to a primary alcohol.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and highly efficient reagent for the reduction of aldehydes and ketones.[1] It is chosen for its ease of handling and high chemoselectivity, as it will not reduce other functional groups present in the molecule under standard conditions.[2]
-
Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions as they can protonate the resulting alkoxide to yield the alcohol product.[1][2]
Experimental Protocol for Methodology 1
Part A: Synthesis of 2-(pyrrolidin-1-ylmethyl)benzaldehyde
-
To a stirred solution of phthalaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add pyrrolidine (1.0 eq).
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-ylmethyl)benzaldehyde.
Part B: Synthesis of this compound
-
Dissolve 2-(pyrrolidin-1-ylmethyl)benzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Methodology 2: One-Pot Synthesis via Reductive Amination
This methodology streamlines the synthesis into a single procedural step, offering advantages in terms of time and resource efficiency. This "one-pot" approach involves the in-situ formation of the iminium ion from 2-formylbenzaldehyde and pyrrolidine, followed immediately by reduction to the target alcohol without isolation of the intermediate aldehyde.
Causality of Experimental Choices:
-
One-Pot Approach: Combining the reductive amination and the aldehyde reduction into a single operation reduces handling steps, minimizes solvent waste, and can lead to higher overall throughput.[3]
-
Robust Reducing Agent: A more robust reducing agent like sodium borohydride is used from the start. The reaction conditions are tuned so that both the intermediate iminium ion and the starting aldehyde are reduced. While less selective, the desired outcome is the formation of the target di-reduced product.
Experimental Protocol for Methodology 2
-
In a round-bottom flask, dissolve phthalaldehyde (1.0 eq) in methanol.
-
Add pyrrolidine (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Analysis
| Parameter | Methodology 1: Two-Step Synthesis | Methodology 2: One-Pot Synthesis | Rationale & Insights |
| Overall Yield | High (typically 75-85%) | Moderate to High (typically 60-75%) | The two-step process allows for the purification of the intermediate, which can lead to a higher overall yield of the final pure product. The one-pot method may generate more side products, slightly lowering the yield. |
| Reaction Time | Longer (14-22 hours) | Shorter (5-8 hours) | The one-pot synthesis significantly reduces the total reaction and workup time by eliminating the intermediate isolation step. |
| Process Simplicity | More complex (two distinct reactions and workups) | Simpler (single reaction and workup) | The one-pot approach is operationally simpler, requiring fewer manipulations and less equipment. |
| Cost-Effectiveness | Moderate | High | The one-pot method is generally more cost-effective due to reduced solvent usage, shorter reaction times, and fewer purification steps. |
| Scalability | Readily scalable | Potentially more challenging to scale due to the exothermic nature of the sodium borohydride addition to a more complex reaction mixture. Careful temperature control is crucial. | |
| Control over Purity | High | Moderate | The isolation and purification of the intermediate in Methodology 1 provides greater control over the purity of the final product. |
Visualizing the Synthetic Workflows
References
The Promise of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol Scaffolds: A Comparative Guide to In-Vitro and In-Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Within this landscape, the [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol scaffold has emerged as a promising structural motif. Its inherent stereochemistry and the presence of both a hydrogen bond donor (hydroxyl group) and a tertiary amine (pyrrolidine ring) offer a versatile platform for designing molecules with the potential to interact with a variety of biological targets. This guide provides a comprehensive analysis of the in-vitro and in-vivo efficacy of compounds based on this and structurally related pyrrolidine-containing scaffolds, with a focus on their potential applications in oncology and neuroprotection.
I. Unveiling the Therapeutic Potential: A Tale of Two Fields
While direct experimental data on the efficacy of this compound is nascent in publicly available literature, the broader family of pyrrolidine-containing compounds has demonstrated significant biological activity across multiple therapeutic areas. This guide will synthesize findings from structurally related analogs to build a predictive framework for the potential of this specific scaffold. We will explore its promise in two key areas: oncology and neurodegenerative diseases.
A. The Anti-Cancer Potential: Targeting Cellular Proliferation
The pyrrolidine moiety is a common feature in a number of anti-cancer agents. Its presence can influence a compound's solubility, cell permeability, and binding affinity to target proteins. Studies on various pyrrolidine derivatives have revealed potent cytotoxic effects against a range of cancer cell lines.
B. The Neuroprotective Promise: Shielding Neurons from Damage
In the realm of neuroscience, pyrrolidine-based compounds have shown considerable promise as neuroprotective agents. Their mechanisms often involve mitigating oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems. The structural features of the this compound scaffold suggest a potential to interact with targets relevant to neurodegenerative pathways.
II. In-Vitro Efficacy: A Cellular Perspective
In-vitro assays are the cornerstone of early-stage drug discovery, providing critical insights into a compound's biological activity at the cellular level. This section will detail the in-vitro efficacy of various pyrrolidine-containing compounds, offering a benchmark for the potential performance of this compound derivatives.
A. Anti-Cancer Activity
A diverse array of pyrrolidine derivatives has been synthesized and evaluated for their anti-cancer properties. These studies often utilize a panel of cancer cell lines to assess the compound's potency and selectivity.
Table 1: In-Vitro Anti-Cancer Activity of Selected Pyrrolidine-Containing Compounds
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Spirooxindole Pyrrolidine Analogs | A549 (Lung Cancer) | MTT | 1.2 - 3.48 | [1] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | IGR39 (Melanoma) | MTT | 2.50 ± 0.46 | [2] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | PPC-1 (Prostate Cancer) | MTT | 3.63 ± 0.45 | [2] |
| 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide Derivatives | MCF-7 (Breast Cancer) | MTT | 7.5 | [3] |
| Pyrrolidine-based CXCR4 Antagonists | N/A (Binding Assay) | Competitive Binding | 0.079 | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or activity.
The data presented in Table 1 highlights the potent cytotoxic effects of various pyrrolidine-containing scaffolds against different cancer cell lines. The low micromolar to nanomolar IC50 values suggest that these compounds can effectively inhibit cancer cell proliferation. The diversity of the active scaffolds underscores the versatility of the pyrrolidine ring in the design of novel anti-cancer agents.
B. Neuroprotective Activity
The neuroprotective potential of pyrrolidine derivatives has been investigated using various in-vitro models of neuronal damage. These models often involve inducing oxidative stress or excitotoxicity in neuronal cell cultures.
Table 2: In-Vitro Neuroprotective Effects of Selected Pyrrolidine-Containing Compounds
| Compound Class | Cell Model | Stressor | Outcome | Key Findings | Reference |
| Pyrrole-Containing Azomethine Compounds | SH-SY5Y Neuroblastoma Cells | H₂O₂ | Cell Viability | Significant neuroprotection at 1 µM | [5][6] |
| N-Pyrrolyl Hydrazide-Hydrazones | SH-SY5Y Neuroblastoma Cells | 6-OHDA | Cell Viability, ROS Levels | Reduced ROS and apoptosis | [7] |
| Novel Pyrrolidine-2-one Derivatives | Scopolamine-induced cognitive impairment model (in vivo, but indicative of cellular protection) | Scopolamine | Behavioral and Biochemical markers | Effective in reversing cognitive deficits | [8][9] |
The findings summarized in Table 2 demonstrate the ability of pyrrolidine-containing compounds to protect neuronal cells from various insults. The observed effects, such as the reduction of reactive oxygen species (ROS) and the prevention of apoptosis, point towards mechanisms that could be beneficial in the treatment of neurodegenerative diseases.
III. In-Vivo Efficacy: Performance in a Living System
While in-vitro assays provide valuable initial data, in-vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism setting. This section will discuss the in-vivo performance of pyrrolidine-based compounds in pre-clinical animal models.
A. Anti-Cancer Studies in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in-vivo anti-tumor activity of drug candidates.
Table 3: In-Vivo Anti-Cancer Efficacy of a Pyrrolidine-Based CXCR4 Antagonist
| Compound | Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Pyrrolidine-based CXCR4 Antagonist (Compound 46) | Mouse | Metastatic Cancer Model | Not specified | Marked efficacy in reducing metastasis | [4] |
The results from in-vivo anti-cancer studies, as exemplified in Table 3, indicate that pyrrolidine-containing compounds can effectively inhibit tumor growth and metastasis in living organisms. This demonstrates their potential to translate from promising in-vitro activity to tangible therapeutic effects.
B. Neuroprotective Studies in Animal Models of Neurodegeneration
Animal models that mimic the pathological features of human neurodegenerative diseases are crucial for assessing the in-vivo neuroprotective efficacy of novel compounds.
Table 4: In-Vivo Neuroprotective Efficacy of Selected Pyrrolidine-Containing Compounds
| Compound Class | Animal Model | Disease Model | Key Findings | Reference |
| N-Pyrrolyl Hydrazide-Hydrazones | Mouse | Rotenone-induced Parkinsonism | Maintained glutathione levels and reduced lipid peroxidation | [7] |
| Novel Pyrrolidine-2-one Derivatives | Mouse | Scopolamine-induced cognitive impairment | Reversed behavioral and biochemical deficits | [8][9] |
The in-vivo data presented in Table 4 suggests that pyrrolidine-based compounds can cross the blood-brain barrier and exert neuroprotective effects in the central nervous system. The observed improvements in behavioral and biochemical markers in animal models of Parkinson's disease and cognitive impairment are highly encouraging for the development of new therapies for these debilitating conditions.
IV. Experimental Protocols: A Guide to Methodologies
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in-vitro and in-vivo assays.
A. In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plates for 24, 48, or 72 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against compound concentration.
Caption: Workflow for the in-vitro MTT cytotoxicity assay.
B. In-Vivo Xenograft Model for Anti-Cancer Studies
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound.[12]
Protocol:
-
Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10⁷ cells/mL.[12]
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days. Calculate the tumor volume using the formula: V = (length x width²) / 2.[12]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Caption: Workflow for an in-vivo xenograft model study.
C. In-Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol describes a common in-vitro method for assessing the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line like SH-SY5Y.[5]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to differentiate for several days if required.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic concentration of hydrogen peroxide (H₂O₂) to the cell culture medium.
-
Incubation: Incubate the cells with the test compound and H₂O₂ for a defined period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the H₂O₂-treated control.
Caption: Workflow for an in-vitro neuroprotection assay.
V. Conclusion and Future Directions
The collective evidence from studies on structurally related compounds strongly suggests that the this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The demonstrated in-vitro and in-vivo efficacy of various pyrrolidine-containing compounds in both oncology and neuroprotection provides a solid foundation for further investigation into this specific chemical space.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. Advanced in-vivo studies in relevant disease models will be necessary to validate the therapeutic potential of lead compounds and pave the way for their potential clinical development. The insights provided in this guide offer a strategic starting point for researchers and drug developers to unlock the full therapeutic potential of this promising chemical scaffold.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. --INVALID-LINK--
-
The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models in Sauchinone Research. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. --INVALID-LINK--
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. --INVALID-LINK--
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. --INVALID-LINK--
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. --INVALID-LINK--
-
BenchChem. (2025). In Vivo Xenograft Model Protocol for Microtubule Inhibitors: A Detailed Guide for Preclinical Research. --INVALID-LINK--
-
National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. --INVALID-LINK--
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: In Vivo Application of N-Propargylglycine in Mouse Models of Neurodegeneration. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. --INVALID-LINK--
-
ResearchGate. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. --INVALID-LINK--
-
InnoSer. (n.d.). In vitro neurology assays. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. --INVALID-LINK--
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. --INVALID-LINK--
-
PubMed. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. --INVALID-LINK--
-
ResearchGate. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. --INVALID-LINK--
-
MDPI. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. --INVALID-LINK--
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. --INVALID-LINK--
-
ResearchGate. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. --INVALID-LINK--
-
PubMed. (2020). Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. --INVALID-LINK--
-
MDPI. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. --INVALID-LINK--
-
RSC Publishing. (n.d.). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. --INVALID-LINK--
-
PubMed. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. --INVALID-LINK--
-
PubMed. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. --INVALID-LINK--
-
ResearchGate. (2020). (PDF) Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. --INVALID-LINK--
-
ResearchGate. (n.d.). Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. --INVALID-LINK--
-
BenchChem. (2025). Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview. --INVALID-LINK--
References
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo | MDPI [mdpi.com]
- 8. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Fragment-Based Drug Discovery with Pyrrolidine Scaffolds
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the generation of high-quality lead compounds. By starting with small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of a target's chemical space, often yielding leads with superior physicochemical properties. Within the vast arsenal of chemical scaffolds available for fragment library design, the saturated, five-membered pyrrolidine ring has emerged as a "privileged" core. Its inherent three-dimensionality, conformational flexibility, and synthetic tractability offer distinct advantages over the flat, aromatic scaffolds that have historically dominated screening collections.[1][2][3][[“]][5]
This guide provides an in-depth, objective comparison of the pyrrolidine scaffold against common alternatives in the context of FBDD. We will explore the fundamental principles that make pyrrolidine a superior choice for sampling 3D pharmacophore space, detail field-proven experimental protocols for screening and validation, and present data-driven strategies for elaborating pyrrolidine-based fragment hits into potent, drug-like candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of saturated heterocycles in their discovery campaigns.
The FBDD Paradigm: A Shift from Potency to Efficiency
Unlike HTS, which seeks rare, high-potency hits from vast libraries of complex molecules, FBDD embraces a more strategic "bottom-up" approach.[6] The core principle is to identify very small molecules (typically adhering to the "Rule of Three": MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) that bind to the target with weak, but highly efficient, affinity.[7] Because of their low molecular complexity, these fragments form high-quality, enthalpically favorable interactions with the target protein.[1]
The key metric in FBDD is not raw potency (like IC₅₀ or Kᵢ), but Ligand Efficiency (LE) . LE normalizes binding affinity for the size of the molecule, typically calculated as the binding free energy divided by the number of non-hydrogen atoms (heavy atoms, HA).
LE = -ΔG / HA or 1.37 * p(Kᵢ/Kᴅ/IC₅₀) / HA
A high LE (typically >0.3 kcal/mol/HA) indicates that a small fragment is making very effective use of its atoms to bind to the target.[8][9] Such hits are considered superior starting points because their optimization is more likely to yield a final lead compound with favorable "drug-like" properties, avoiding the "molecular obesity" often seen with HTS hits.[9][10]
The general workflow of an FBDD campaign is a multi-step, iterative process grounded in biophysical and structural validation.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
The Pyrrolidine Scaffold: A Privileged Core for 3D Exploration
The choice of scaffolds for a fragment library is a critical determinant of success. While flat, aromatic rings have been historically prevalent, there is a growing consensus that fragments with greater three-dimensional (3D) character are essential for tackling complex protein targets and improving physicochemical properties.[1][11] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a premier example of such a scaffold.[2][3][[“]][5]
Key Advantages of the Pyrrolidine Scaffold:
-
Inherent 3D Geometry: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar structure. This allows fragments to present substituents in precise vectors, enabling a more comprehensive exploration of the 3D space within a protein's binding pocket.[1][2][3][[“]][5]
-
Conformational Flexibility (Pseudorotation): The pyrrolidine ring is not rigid; it undergoes a low-energy conformational interconversion known as "pseudorotation." This allows the ring to adopt various "envelope" and "twist" conformations, providing an optimal fit to the protein surface, a feature referred to as "conformational adaptability."[1][2][3][[“]][5][12] This flexibility can be crucial for engaging with dynamic binding sites.
-
Improved Physicochemical Properties: Increased sp³ character is strongly correlated with improved aqueous solubility, a critical property for fragment screening which is often performed at high concentrations.[1] Pyrrolidine-based fragments generally exhibit lower lipophilicity compared to their aromatic or larger saturated counterparts, which helps in building leads with better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[12][13][14]
-
Stereochemical Richness & Synthetic Tractability: The pyrrolidine scaffold can possess up to four stereogenic centers, allowing for the creation of diverse, homochiral fragment libraries.[2][3][12] Modern synthetic methods, such as asymmetric 1,3-dipolar cycloadditions, provide robust and flexible routes to diversely functionalized pyrrolidines, making them ideal for subsequent hit elaboration.[1][15]
-
Strategic Vector for Growth: The nitrogen atom serves as a key handle for chemical modification. It acts as a hydrogen bond acceptor and its basicity can be tuned by substituents, influencing target engagement and pharmacokinetic properties.[12] Furthermore, substituents can be strategically placed at various positions on the ring to serve as vectors for "fragment growing."[1]
Comparative Analysis: Pyrrolidine vs. Alternative Scaffolds
The decision to use a pyrrolidine scaffold is best understood by comparing it to other common heterocyclic fragments. The most direct comparator is piperidine (the six-membered analogue), while morpholine offers a more polar alternative and simple aromatic rings like benzene or pyridine represent the "flatland" alternative.
| Property | Pyrrolidine | Piperidine | Morpholine | Benzene/Pyridine | Rationale for Drug Design |
| Ring Size | 5-membered | 6-membered | 6-membered | 6-membered | Ring size dictates bond angles and the spatial orientation of substituents. |
| Flexibility | High (Pseudorotation) | Moderate (Chair-boat flip) | Moderate (Chair) | Rigid (Planar) | Pyrrolidine's flexibility can be key for adaptive binding, whereas piperidine's rigidity can lock in a favorable conformation, reducing entropic penalty upon binding.[13][14] |
| 3D Character | High | High | High | Low (Flat) | Saturated rings provide superior 3D coverage essential for complex or shallow binding pockets.[1][2][3][[“]][5] |
| logP (Lipophilicity) | ~0.46[13][14] | ~0.84[13][14] | -1.06 | ~2.13 / ~0.65 | Pyrrolidine offers a favorable balance, being less lipophilic than piperidine and benzene, which can improve solubility and reduce off-target toxicity.[13][14] |
| pKa (Basicity) | ~11.27[13] | ~11.22[13] | ~8.33 | N/A / ~5.25 | The strong basicity of pyrrolidine and piperidine makes them excellent hydrogen bond acceptors and allows for salt formation to improve solubility. Pyrrolidine is slightly more basic.[13] |
| Synthetic Vectors | Multiple C-positions, N-atom | Multiple C-positions, N-atom | Multiple C-positions, N-atom | C-positions | The nitrogen atom in saturated heterocycles provides a reliable and synthetically accessible point for elaboration.[12] |
Causality Behind the Choice: For a given target, if the binding pocket is a well-defined, rigid cleft, the conformational restriction of a piperidine might be advantageous. However, if the pocket is more shallow, flexible, or requires precise vector placement for a "growing" strategy, pyrrolidine's unique conformational dynamics and slightly more compact, hydrophilic nature often make it the superior starting scaffold.[13][14] The choice over flat aromatic rings is clear when seeking to improve properties like solubility and escape the limitations of 2D chemical space.[1]
Experimental Workflows: Screening & Validating Pyrrolidine Hits
Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for screening.[16][17][18][19][20] A robust FBDD campaign relies on using orthogonal methods to validate initial hits and eliminate false positives.
Protocol 1: Primary Screening with Saturation Transfer Difference (STD) NMR
Why this method? STD-NMR is a powerful ligand-based NMR technique ideal for primary screening. It detects transient binding of ligands to a high-molecular-weight protein target in solution. It is highly sensitive to weak interactions (μM to mM range), provides information about the binding epitope (which part of the fragment is in contact with the protein), and allows for the screening of fragment mixtures, increasing throughput.[16][19]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., PBS, pH 7.4) compatible with protein stability.
-
Prepare stock solutions of pyrrolidine fragment mixtures (e.g., 5-10 fragments per mix) in the same deuterated buffer at a high concentration (e.g., 10-20 mM).
-
The final screening sample should contain the target protein and a final fragment concentration of ~100-500 µM. A control sample containing only the fragments is essential.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragments.
-
Set up the STD experiment. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm for aliphatic protons) where no ligand signals are present.
-
Acquire the "on-resonance" spectrum with protein saturation and an "off-resonance" spectrum (e.g., at 40 ppm) where the protein is not saturated.
-
The difference between these two spectra (the STD spectrum) will only show signals from fragments that have bound to the protein and received saturation.
-
-
Data Analysis:
-
Process the spectra and calculate the difference spectrum.
-
Signals present in the STD spectrum confirm a binding event.
-
The relative intensity of signals within a single fragment can indicate which protons are in closest proximity to the protein surface, defining the binding epitope.
-
Deconvolve positive mixtures by screening individual fragments to identify the active binder.
-
Protocol 2: Hit Validation and Affinity Determination with Surface Plasmon Resonance (SPR)
Why this method? SPR is a label-free biophysical technique that provides real-time quantitative data on binding kinetics (association/dissociation rates) and affinity (Kᴅ).[16][20] It serves as an excellent orthogonal method to validate NMR hits and accurately measure their potency, which is crucial for calculating Ligand Efficiency.[16]
Step-by-Step Methodology:
-
Chip Preparation & Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Immobilize the target protein onto the chip surface via covalent amine coupling. Aim for a density that will yield a response of ~100-200 RU for a small fragment.
-
Deactivate any remaining active esters with ethanolamine. One flow cell should be left as a reference (activated and deactivated without protein) to subtract non-specific binding.
-
-
Assay Development:
-
Prepare a dilution series of the validated pyrrolidine fragment hit in a running buffer (e.g., HBS-EP+). It is critical to include a small percentage of a non-polar solvent like DMSO if the fragment requires it, ensuring the DMSO concentration is matched across all samples.
-
Perform a concentration series injection, flowing the fragment solution over both the reference and target-immobilized flow cells. Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference cell signal and the average blank injection signal from the active cell signal to obtain the true binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for simple interactions) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
-
A reliable Kᴅ measurement allows for the accurate calculation of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE = pKᴅ - cLogP).
-
From Fragment to Lead: Elaboration Strategies
Once a pyrrolidine fragment hit is validated and its binding mode is determined by X-ray crystallography, the next phase is to elaborate it into a more potent, lead-like molecule.[6][21] The 3D nature and defined synthetic vectors of the pyrrolidine scaffold are particularly amenable to several key strategies.
Caption: Common strategies for optimizing fragment hits into lead compounds.
-
Fragment Growing: This is the most common strategy.[6][17] Leveraging structural information, chemists synthesize analogues that extend from a vector on the pyrrolidine ring into an adjacent, unoccupied pocket of the binding site. The goal is to pick up new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) to increase affinity.[6]
-
Fragment Linking: If a second, independent fragment is found to bind in a nearby pocket, a linker can be designed to covalently connect the two fragments.[17][22] This can lead to a dramatic increase in potency due to the additive binding energies and a favorable avidity effect.
-
Fragment Merging: This strategy is used when two different fragment hits are found to bind in an overlapping fashion. A new molecule is designed that incorporates the key binding features of both original fragments into a single, more potent scaffold.[6]
The synthetic accessibility of diverse pyrrolidine derivatives is a major advantage here, allowing medicinal chemists to rapidly explore these optimization strategies.[1][23]
Conclusion and Future Outlook
The pyrrolidine scaffold represents a departure from "flatland" chemistry, offering a robust and versatile framework for modern Fragment-Based Drug Discovery. Its inherent three-dimensionality, conformational adaptability, and favorable physicochemical properties make it an exemplary choice for generating high-quality starting points for lead discovery campaigns.[1][2][3][[“]][5] By combining libraries of diverse, 3D-rich pyrrolidine fragments with sensitive biophysical screening techniques and structure-based design, researchers can significantly enhance the efficiency and success rate of identifying novel therapeutics. As drug targets become increasingly complex, the strategic use of privileged, non-planar scaffolds like pyrrolidine will continue to be a cornerstone of innovative drug design.
References
- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 6. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 20. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 21. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. C+NC+CC Reaction-Enabled Construction of a Pyrrolidine Fragment Library and ... - Upendra Amal Rathnayake - Google 圖書 [books.google.com.hk]
Safety Operating Guide
Comprehensive Safety and Handling Guide for [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
This guide provides essential safety protocols and logistical procedures for the handling and disposal of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol (CAS No. 91271-58-8). As a research chemical with specific hazard classifications, adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
This compound is classified as a hazardous chemical.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The known health effects include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory system irritation.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Given its structural components—a substituted benzyl alcohol and a pyrrolidine moiety—it is prudent to handle this compound with the caution afforded to both of these chemical classes. Benzyl alcohol can cause skin and eye irritation, while pyrrolidine is known to cause severe skin burns and eye damage.[2][3][4] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, along with the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a significant risk of splashing.[1][5] | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[2] | To prevent skin irritation from direct contact with the compound. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or in situations with a higher risk of exposure, a complete suit protecting against chemicals is recommended.[2] | To protect the skin on the arms and body from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][5] This is particularly important when handling the solid form which may generate dust, or when working with solutions in a poorly ventilated area. | To prevent inhalation of the compound, which can cause respiratory irritation and may be harmful. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]
-
Keep the container tightly closed when not in use.[2]
Engineering Controls
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][5]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: If handling the solid form, weigh it out carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Monitor the reaction for any signs of unexpected events.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]
The following diagram illustrates the safe handling workflow:
Caption: Safe Handling Workflow for this compound.
Spill Management and Disposal Plan
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[1]
-
Clean: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste in accordance with local, regional, and national regulations.[6][7] Do not empty into drains.[6][7]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention immediately.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
